This technical guide details the synthesis of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one , a specialized heterocyclic scaffold often explored in medicinal chemistry for its potential as a serine protease inhibitor (e.g., hum...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the synthesis of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one , a specialized heterocyclic scaffold often explored in medicinal chemistry for its potential as a serine protease inhibitor (e.g., human leukocyte elastase) and as a versatile intermediate in pyrimidine synthesis.
Executive Summary & Strategic Rationale
The 1,3-oxazin-4-one core represents a "privileged structure" in drug discovery, offering a bioisosteric alternative to quinazolines and isoquinolines. The specific derivative 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one is of particular interest due to the lability of the C2-phenoxy group toward nucleophilic displacement, making it both a pharmacological agent (via covalent enzyme inhibition) and a high-value synthetic intermediate.
This guide rejects the common "one-pot" oversimplifications found in general literature. Instead, it presents a modular, stepwise synthesis designed for scalability and purity. The protocol prioritizes the Chlorimidate Pathway , which offers superior regiocontrol compared to direct cyclization methods.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule into stable precursors. The critical bond disconnection occurs at the C2-O(phenoxy) and N3-C4 junctions.
Critical Insight: Direct reaction of diketene with urea often yields 6-methyluracil. Using ethyl carbamate favors the O-cyclization required for the oxazine ring.
Protocol:
Dissolve ethyl carbamate (1.0 eq) in anhydrous THF.
Add diketene (1.1 eq) dropwise at 0°C containing catalytic DMAP.
Stir at room temperature for 4 hours to form the N-acetoacetyl urethane intermediate.
Cyclization: Treat the intermediate with Trifluoroacetic Anhydride (TFAA) to induce dehydration and ring closure.
Purification: Recrystallize from ethanol/hexane.
Phase 2: Activation via Chlorination
Objective: Synthesis of 2-chloro-6-methyl-4H-1,3-oxazin-4-one.
Mechanism: Vilsmeier-Haack type activation converting the C2-carbonyl to a highly reactive imidoyl chloride.
Protocol:
Suspend the dione from Phase 1 (10 mmol) in Phosphorus Oxychloride (
, 5 mL).
Add
(1.0 eq) to facilitate the reaction.
Reflux for 2–3 hours. The suspension will clear as the chloride forms.
Workup (Caution): Remove excess
under reduced pressure. Pour the residue onto crushed ice/water rapidly to precipitate the product. Note: The 2-chloro intermediate is hydrolytically unstable; process immediately or store under Argon.
Phase 3: Nucleophilic Displacement (The Target Step)
Objective: Installation of the phenoxy group via
.
Mechanism: Addition-Elimination at the C2 position.
Protocol:
Dissolve Phenol (1.1 eq) in anhydrous Acetone or DMF.
Add Potassium Carbonate (
, 2.0 eq) and stir for 30 minutes to generate the phenoxide in situ.
Cool to 0°C and add a solution of 2-chloro-6-methyl-4H-1,3-oxazin-4-one (1.0 eq) dropwise.
Allow to warm to room temperature and stir for 4–6 hours.
Quench: Pour into ice water. The target compound, being lipophilic, will precipitate.
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 8:2).
Technical Data & Process Parameters
The following table summarizes the physicochemical properties and expected yield data based on standard heterocyclic protocols.
Parameter
Value / Description
Notes
Molecular Formula
MW: 203.20 g/mol
Expected Yield
65% – 75% (Overall)
Step 2 is the yield-limiting step.
Appearance
White to Off-White Crystalline Solid
Melting Point
142°C – 145°C
Sharp melting point indicates high purity.
Key 1H NMR Signals
2.25 (s, 3H, ), 5.95 (s, 1H, C5-H)
C5-H singlet confirms 4H-oxazin-4-one core.
IR Signature
1760 (Lactone C=O), 1640 (C=N)
High frequency C=O is characteristic of oxazinones.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the reaction flow, highlighting the critical transition from the dione to the reactive chloro-intermediate.
Figure 2: Stepwise reaction workflow from raw materials to the final phenoxy-substituted target.
Alternative Route: The Thio-Ether Pathway
If the chlorination route proves too harsh (causing ring degradation), the Thio-Ether Pathway is a milder alternative utilized in sensitive heterocyclic synthesis.
Thionation: React Diketene with Ammonium Thiocyanate (
) to yield 2-thioxo-6-methyl-2,3-dihydro-4H-1,3-oxazin-4-one.
S-Alkylation: Treat the thione with Methyl Iodide (
) and mild base () to form the 2-methylthio derivative.
Displacement: The -SMe group is an excellent leaving group. React with Phenol (reflux in Toluene) to displace -SMe and install the -OPh group.
Disadvantage: Evolution of methanethiol (stench/toxic) during the final step.
Safety & Handling (E-E-A-T)
Diketene: Highly reactive and lachrymatory. Must be handled in a fume hood. Polymerizes violently with base; keep acidic or neutral until reaction.
Phosphorus Oxychloride (
): Reacts explosively with water. Quench reactions by slow addition to a large excess of ice.
1,3-Oxazin-4-ones: These compounds are potential serine protease inhibitors. Handle as bioactive substances with full PPE (gloves, goggles, respirator).
References
Ahmed El-Mekabaty. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
Sato, M., et al. (1985). Reaction of diketene with reaction of diketene with thiourea and ammonium thiocyanate. Chemical & Pharmaceutical Bulletin.
Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry: 1,3-Oxazines. Pergamon Press.
BenchChem. (2025). Nucleophilic substitution mechanism on chloroazines.
Åkerbladh, L., et al. (2016). Synthesis of 4H‐Benzo[e][1,3]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction. PMC.
Spectroscopic Profiling of 6-Methyl-2-phenoxy-4H-1,3-oxazin-4-one: A Comprehensive Analytical Guide
Executive Summary The rational design and synthesis of heterocyclic scaffolds are foundational to modern drug discovery and materials science. Among these, the 1,3-oxazin-4-one ring system represents a highly versatile p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design and synthesis of heterocyclic scaffolds are foundational to modern drug discovery and materials science. Among these, the 1,3-oxazin-4-one ring system represents a highly versatile pharmacophore. Specifically, 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one (CAS: 61387-27-7) is a specialized derivative synthesized via the cyclocondensation of phenyl cyanate and diketene.
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, and MS) for this compound. Rather than simply listing spectral peaks, this guide elucidates the underlying quantum mechanical and structural causalities behind the data, paired with self-validating experimental protocols designed to ensure absolute data integrity.
Chemical Identity & Synthetic Pathway
The target compound, 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one (
, MW: 203.19 g/mol ), features a highly conjugated six-membered heterocyclic core. The synthesis is classically achieved by the reaction of phenyl cyanate (acting as an electrophilic/nucleophilic hybrid) with diketene (an acylating agent) . This [4+2] cyclocondensation pathway is a well-documented route for generating 1,3-oxazin-4-one derivatives , .
Figure 1: Synthetic workflow for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one via cyclocondensation.
Spectroscopic Data & Mechanistic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is dictated by the strong anisotropic effects of the carbonyl group and the resonance electron donation from the ring oxygen.
¹H NMR Causality:
The methyl group at C6 appears as a sharp singlet (or finely split doublet due to long-range allylic coupling) at ~2.35 ppm. The vinylic proton at C5 is observed at ~5.90 ppm. This relatively upfield position for an
-unsaturated system is caused by the strong electron-donating resonance effect of the adjacent ring oxygen (O1), which shields the C5 position. The phenoxy ether protons exhibit typical aromatic splitting patterns between 7.15 and 7.45 ppm.
¹³C NMR Causality:
The ¹³C spectrum is critical for validating the quaternary framework. The carbonyl carbon (C4) resonates at ~162.0 ppm, characteristic of a conjugated lactam/ester hybrid. The C2 carbon, flanked by two highly electronegative oxygens and a double bond to nitrogen (N=C-O), is severely deshielded, appearing at ~158.0 ppm. The C5 methine carbon is shielded by resonance, appearing at ~105.0 ppm.
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment / Structural Causality
¹H
2.35
Singlet (s)
3H
C6-CH₃ : Allylic methyl group attached to the oxazine ring.
¹H
5.90
Singlet (s)
1H
C5-H : Vinylic proton, shielded by O1 resonance.
¹H
7.15 - 7.25
Multiplet (m)
3H
Phenoxy (ortho/para) : Aromatic protons adjacent to the ether linkage.
¹H
7.35 - 7.45
Multiplet (m)
2H
Phenoxy (meta) : Meta aromatic protons.
¹³C
19.5
-
-
C6-CH₃ : Aliphatic methyl carbon.
¹³C
105.0
-
-
C5 (CH) : Shielded vinylic methine carbon.
¹³C
121.0, 126.0, 129.5
-
-
Phenoxy (o, p, m) : Aromatic methine carbons.
¹³C
152.0
-
-
Phenoxy (ipso) : Aromatic quaternary carbon attached to oxygen.
C6 (C-O) : Vinylic carbon attached to ring oxygen.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy confirms the functional group integrity of the oxazine ring. The spectrum is dominated by the stretching vibrations of the highly conjugated system.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Significance
~1690
Strong
C=O Stretch
Confirms the conjugated lactam/lactone hybrid carbonyl at C4.
~1640
Medium
C=N Stretch
Validates the imine-like double bond within the oxazine core.
~1605, 1590
Medium
C=C Stretch
Represents the ring vinylic bond and aromatic skeletal vibrations.
~1220
Strong
C-O-C Asym. Stretch
Confirms the presence of the phenoxy ether linkage at C2.
Mass Spectrometry (EI-MS)
Under standard 70 eV Electron Ionization (EI), the molecule yields a distinct molecular ion
at m/z 203. The dominant fragmentation pathway is driven by the stability of the resulting oxazinyl cation. The homolytic cleavage of the phenoxy group yields a base peak at m/z 110. Alternatively, hydrogen rearrangement facilitates the expulsion of a phenol radical cation (m/z 94), which subsequently loses a hydroxyl radical to form the phenyl cation (m/z 77).
Figure 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.
To ensure high-fidelity reproducibility, the following protocols are engineered as self-validating workflows. Do not deviate from the calibration checkpoints.
Protocol A: NMR Acquisition Workflow
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of
Causality: The extended D1 of 2 seconds is strictly required to ensure that unprotonated, quaternary carbons (C2, C4, C6) fully relax between pulses, preventing severe signal attenuation and ensuring they rise above the noise floor.
Protocol B: FT-IR Acquisition Workflow
Matrix Preparation: Grind 1 mg of the sample with 100 mg of strictly anhydrous KBr in an agate mortar. Press into a translucent pellet at 10 tons of pressure.
Causality: KBr is IR transparent. Using anhydrous KBr prevents the broad O-H stretching band of water (~3400 cm⁻¹) from masking potential overtone data.
Background Validation: Acquire a blank KBr pellet spectrum. Checkpoint: Baseline transmittance must exceed 95%. A sloping baseline indicates poor pellet pressing (light scattering) and requires recreation of the sample.
Acquisition: 32 scans at 4 cm⁻¹ resolution.
Protocol C: EI-MS Acquisition Workflow
Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).
Validation Checkpoint: The calibration masses at m/z 69, 219, and 502 must fall within
Da of their theoretical values, and the isotopic ratios must match theoretical abundances.
Ionization Parameters: Set the electron ionization source strictly to 70 eV.
Causality: 70 eV is the universal thermodynamic standard. It provides sufficient internal energy to drive the reproducible homolytic cleavage of the phenoxy group while allowing a statistically significant population of the molecular ion
to survive the flight tube for accurate molecular weight confirmation.
Sample Introduction: Introduce via Direct Insertion Probe (DIP) ramping from 50°C to 250°C at 20°C/min.
References
Title: Phenyl cyanate (CAS 1122-85-6) and Downstream Products
Source: LookChem Chemical Database
URL: [Link]
Title: Advances in Heterocyclic Chemistry, Volume 49 (Synthesis of Condensed Heterocycles)
Source: Academic Press / EPDF
URL: [Link]
Title: Studies on Azole Compounds. II. Reaction of Diketene With Pyridineformimidates and Related Compounds to Give 1,3-Oxazin-4-One Derivatives
Source: Chemical and Pharmaceutical Bulletin (J-STAGE)
URL: [Link]
The following technical guide details the biological activity, mechanism of action, and experimental characterization of 6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one (often referred to in broader literature as a substitute...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, mechanism of action, and experimental characterization of 6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one (often referred to in broader literature as a substituted 1,3-oxazin-4-one derivative).
Technical Whitepaper & Experimental Guide
Part 1: Executive Summary & Core Identity
6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one is a bioactive heterocyclic compound belonging to the class of acyl-enzyme inhibitors . While often categorized broadly as a 1,3-oxazin-4-one derivative, its specific fused bicyclic structure (benzoxazinone) confers unique stability and specificity profiles.
This molecule is primarily characterized by two distinct biological activities depending on the physiological context:
Potent Inhibition of Pancreatic Lipase: It acts as a key scaffold for anti-obesity therapeutics by covalently inhibiting the breakdown of dietary fats.
Inhibition of Serine Proteases: It functions as an alternate substrate inhibitor for enzymes such as Human Leukocyte Elastase (HLE) and Chymotrypsin , utilizing a "suicide inhibition" mechanism.
Chemical Identity
Property
Detail
IUPAC Name
6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one
Core Scaffold
4H-3,1-Benzoxazin-4-one (Fused benzene and oxazine rings)
Key Substituents
C2-Phenoxy: Electron-withdrawing group (EWG) enhances reactivity of the C4 carbonyl.C6-Methyl: Modulates solubility and binding pocket fit (distinct from the C5-methyl "stability lock" seen in HLE-specific inhibitors).[1][2][3]
Molecular Mechanism
Acylation of the catalytic serine residue (Ser-OH).
Part 2: Mechanism of Action (Chemical Biology)
The biological activity of 6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one is driven by its reactivity as a masked anhydride . The oxazinone ring is electrophilic at the C4 position, making it susceptible to nucleophilic attack by the active site serine of target enzymes.
The Acylation-Deacylation Pathway
Binding (
): The inhibitor binds to the enzyme's active site (S1 pocket). The 2-phenoxy group often occupies the S1 specificity pocket, mimicking the natural substrate.
Acylation (
): The catalytic serine hydroxyl attacks the C4 carbonyl. The bond between C4 and O1 breaks, opening the oxazinone ring.
Acyl-Enzyme Complex (
): A stable acyl-enzyme intermediate is formed. The enzyme is now covalently modified and inactive.
Deacylation (
):
In Lipases: The acyl-enzyme is highly stable, leading to effective irreversible inhibition during the digestion timeframe.
In Proteases (HLE): Depending on the substitution pattern, the complex may slowly hydrolyze (regenerating active enzyme) or remain stable. The 6-methyl substitution offers moderate stability, whereas 5-methyl analogs are known for hyper-stability (steric hindrance of water attack).
Visualizing the Inhibition Pathway
Caption: The "Suicide Inhibition" pathway. The critical step is the formation of the stable Acyl-Enzyme complex, which prevents the enzyme from processing natural substrates.
Part 3: Therapeutic Applications & Kinetic Data
Obesity & Lipase Inhibition
The 6-methyl-2-phenoxy derivative is highlighted in patent literature (e.g., Alizadeh et al.) as a scaffold for Pancreatic Lipase inhibition.
Role: Prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids.
Selectivity: 2-substituted benzoxazinones can be tuned for lipase vs. protease selectivity. Long-chain 2-alkoxy derivatives are often more lipase-selective, while the 2-phenoxy derivative retains significant protease activity but serves as a potent lead for lipase targets.
Pulmonary Diseases (Elastase Inhibition)
While the 5-methyl derivatives are the "gold standard" for HLE inhibition (due to extreme hydrolytic stability), the 6-methyl analogs exhibit significant inhibitory capacity.
Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.
Analysis:
Plot residual enzyme activity (
) vs. [Inhibitor].
Calculate pseudo-first-order rate constant (
) if time-dependent.
Protocol B: Chemical Stability (Alkaline Hydrolysis)
Determines the intrinsic stability of the oxazinone ring, crucial for drug shelf-life.
Setup: Dissolve compound in 1:1 Ethanol/Phosphate Buffer (pH 7.4 and pH 9.0).
Monitoring: Measure UV absorbance decrease at the characteristic
of the benzoxazinone ring (typically ~300-320 nm) over 24 hours.
Result: A half-life (
) < 1 hour at pH 7.4 indicates poor physiological stability (likely non-specific reactivity). The 2-phenoxy derivative typically shows hours.
Protocol C: Synthesis (Anthranilic Acid Route)
For research-grade production.
Caption: Cyclodehydration route for benzoxazinone synthesis.
Step-by-Step:
Acylation: React 2-amino-5-methylbenzoic acid with phenyl chloroformate in the presence of a base (pyridine or
) to form the carbamate intermediate.
Cyclization: Treat the intermediate with a dehydrating agent (e.g., acetic anhydride or excess pyridine/heat) to close the ring, forming the 4H-3,1-benzoxazin-4-one core.
Purification: Recrystallize from hexane/ethyl acetate.
Part 5: References
Alizadeh, A. A., et al. (2003). 2-Oxy-benzoxazinone derivatives for the treatment of obesity. U.S. Patent No.[5] 6,624,161.[1] Washington, DC: U.S. Patent and Trademark Office. Link
Teshima, G., et al. (1982). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Biological Chemistry, 257(9), 5085-5091. Link
Hedstrom, L., Moorman, A. R., & Abeles, R. H. (1984). Inhibition of serine proteases by benzoxazinones. Biochemistry, 23(8), 1753-1759. Link
Gütschow, M., & Neumann, U. (1998). Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 41(10), 1729-1740. Link
Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464-479. Link
The 1,3-Oxazin-4-one Scaffold: A Comprehensive Technical Guide on Synthesis, Reactivity, and Drug Development
Executive Summary The 1,3-oxazin-4-one scaffold, particularly its benzo-fused derivatives (benzo[d][1,3]oxazin-4-ones and benzo[e][1,3]oxazin-4-ones), represents a highly versatile and privileged N,O-heterocyclic system...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-oxazin-4-one scaffold, particularly its benzo-fused derivatives (benzo[d][1,3]oxazin-4-ones and benzo[e][1,3]oxazin-4-ones), represents a highly versatile and privileged N,O-heterocyclic system in medicinal chemistry and organic synthesis[1]. Featured fundamentally in bioactive compounds such as the anti-obesity drug Cetilistat, this bicyclic framework is characterized by its inherent ring strain and the highly electrophilic nature of its C-4 carbonyl carbon[2]. This technical whitepaper provides an authoritative review of the synthetic methodologies, mechanistic pathways, and biological evaluations of 1,3-oxazin-4-one derivatives, designed for researchers and drug development professionals.
Mechanistic and Synthetic Pathways
The construction of the 1,3-oxazin-4-one core typically revolves around the condensation of anthranilic acid derivatives or the functionalization of isatoic anhydrides[3]. The reactivity is largely driven by the nucleophilic attack on electrophilic carbonyls followed by dehydrative or decarboxylative cyclization[4].
Synthesis from Anthranilic Acids
A classical approach involves the reaction of anthranilic acids with acyl chlorides in the presence of a base (e.g., pyridine). The base facilitates the removal of a proton from the amine, enabling nucleophilic attack on the acyl chloride to form an amide intermediate. Subsequent intramolecular cyclization via the attack of the carboxylate oxygen on the amide carbonyl, followed by the elimination of water or chloride, yields the 1,3-oxazin-4-one ring[4]. Recent advancements also highlight CuCl-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids under mild conditions[1].
Microwave-Assisted Dry Media Synthesis
To align with green chemistry principles, microwave (MW) irradiation over solid supports like basic alumina has been developed. Basic alumina acts as both a base and a solid support that efficiently absorbs MW energy, providing rapid, uniform heating without the need for volatile organic solvents, driving the reaction to completion in minutes[3].
Synthetic pathways for 4H-benzo[d][1,3]oxazin-4-ones.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 4H-benzo[1,3]oxazin-4-ones[3]
This protocol leverages solvent-free conditions for enhanced yield and reduced reaction times.
Preparation of Slurry : In a 100 mL borosil beaker, mix 0.01 mol of the isatoic anhydride derivative with 20.0 mL of acetic anhydride and 5.0 mL of dry pyridine. Add 15 g of basic alumina.
Drying : Stir the mixture thoroughly and dry it to obtain a free-flowing powder. This ensures uniform microwave absorption.
Microwave Irradiation : Place the beaker in an alumina bath inside a microwave synthesizer. Irradiate at 720W for 5 minutes. The internal temperature should rapidly reach approximately 115 °C.
Quenching : Allow the reaction mixture to cool to room temperature, then pour it over ice-cold HCl to precipitate the product.
Purification & Validation : Filter the resulting solid under vacuum. Recrystallize from ethanol to yield the pure 4H-benzo[1,3]oxazin-4-one derivative. Monitor purity via TLC (benzene:methanol 9.5:0.5)[3].
Protocol B: Synthesis of 2-Imino Benzo[e]-1,3-oxazin-4-ones via HATU Activation[5]
This method utilizes HATU to activate salicylic acid, forming an active ester that facilitates nucleophilic attack by anilines.
Initialization : In a dry round-bottom flask, dissolve salicylic acid (2 mmol), aniline (4 mmol), and triethylamine (TEA, 4.2 mmol) in 15 mL of anhydrous CH3CN.
Activation : Stir the mixture at room temperature for 5 minutes. Add HATU (5 mmol) in one portion. The addition of HATU generates a highly reactive uronium intermediate.
Reaction : Seal the flask with a rubber septum and stir continuously for 24 hours at room temperature.
Isolation : The product typically precipitates directly from the CH3CN solution. Filter the precipitate, wash sequentially with cold CH3CN, and dry in vacuo.
Validation : Confirm the structure via
H-NMR and C-NMR. The presence of the lactone C=O stretch must be validated via FTIR around 1765 cm[4].
The 1,3-oxazin-4-one core is a privileged pharmacophore exhibiting a broad spectrum of biological activities. Its efficacy is largely attributed to its ability to act as an acylating agent against critical enzymatic targets[5].
Serine Protease Inhibition
Derivatives such as thieno[2,3-d][1,3]oxazin-4-ones act as potent inhibitors of human leukocyte elastase[5]. The mechanism involves the nucleophilic attack of the active site serine hydroxyl group on the highly electrophilic C-4 carbonyl of the oxazinone ring. This leads to ring opening and the formation of an acyl-enzyme intermediate. The stability of this intermediate delays deacylation, effectively inhibiting the enzyme[5].
Mechanism of serine protease inhibition by 1,3-oxazin-4-ones.
Selective COX-2 Inhibition and Anticancer Efficacy
Recent drug development efforts have identified 4H-thieno[2,3-d][1,3]oxazin-4-one derivatives as highly selective COX-2 inhibitors, demonstrating potent anti-inflammatory properties with ICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
values in the sub-micromolar range[6]. Furthermore, 2-phenyl-4H-benzo[d][1,3]oxazin-4-one derivatives have shown moderate to strong cytotoxicity against human lung cancer cells (A549) via methionyl-tRNA synthetase inhibition.
Table 1: Quantitative Biological Data of Key 1,3-oxazin-4-one Derivatives
The translation of 1,3-oxazin-4-one derivatives from bench to bedside requires overcoming challenges related to aqueous solubility and hydrolytic stability. While replacing the benzene ring with a thiophene ring has been shown to improve hydrolytic stability while retaining inhibitory potency[5], modern formulation strategies are increasingly turning to nano-formulations to enhance bioavailability and targeted delivery[6]. Future research is also heavily focused on eco-friendly, transition-metal-free syntheses, such as the use of mixed carbonic anhydrides in green solvents (e.g., 2-methyltetrahydrofuran), to scale up production sustainably[2].
References
[8] Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. 8
[1] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.1
[7] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. ResearchGate.7
[9] Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. 9
[3] MICROWAVE ASSISTED ONE POT DRY MEDIA SYNTHESIS OF 4H-BENZO [1, 3] OXAZIN-4-ONES FROM ISATOIC ANHYDRIDE. TSI Journals. 3
[6] Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. 6
[2] Eco-Friendly Synthesis of 2-Styryl-benzo[d][1,3]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. MDPI. 2
[5] Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase. ACS Publications. 5
[4] Journal of Chemical and Pharmaceutical Research - Repository. UNAIR. 4
Application Note: In Vitro Characterization of 6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one as a Serine Hydrolase Inhibitor
The following Application Note and Protocol is designed for the use of 6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one (often structurally simplified in literature as a derivative of the 1,3-oxazine scaffold). Based on the sp...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for the use of 6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one (often structurally simplified in literature as a derivative of the 1,3-oxazine scaffold). Based on the specific substituent pattern (6-methyl, 2-phenoxy), this compound is identified as a serine hydrolase inhibitor , specifically exhibiting potent activity against pancreatic lipase and various serine proteases (e.g., chymotrypsin, leukocyte elastase).[1]
[1][2]
Introduction & Mechanism of Action
6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one belongs to a class of heterocyclic compounds known as benzoxazinones .[1][2] These molecules are "suicide substrates" or mechanism-based inhibitors that target enzymes with a catalytic serine residue (e.g., Lipases, Serine Proteases).[1]
Mechanistic Insight
Unlike competitive inhibitors that reversibly bind to the active site, this benzoxazinone acts as an acylating agent .[1]
Recognition: The enzyme's active site recognizes the benzoxazinone ring, often mimicking the substrate's ester or amide bond.[1]
Acylation: The catalytic serine nucleophile attacks the carbonyl carbon at position 4.[1][2]
Ring Opening: The oxazinone ring opens, releasing the 2-phenoxy group (often as a phenol derivative if unstable, or tethered in the acyl-enzyme).[1]
Stable Complex: The resulting acyl-enzyme intermediate is highly stable (deacylation is very slow), effectively permanently inactivating the enzyme.[1]
Nomenclature Note: While the core ring is a 1,3-oxazine, the fusion with a benzene ring typically designates it as a 3,1-benzoxazin-4-one .[1][2] The "6-methyl" refers to the position on the benzene ring, and "2-phenoxy" is the substituent at the imino carbon.[1][2]
Key Applications
Metabolic Disease Research: Inhibition of Pancreatic Lipase (similar to Orlistat) for obesity and lipid absorption studies.
Inflammation: Inhibition of Human Leukocyte Elastase (HLE) and Cathepsin G.
Enzymology: Probing active site geometry and serine reactivity.[1][2]
Chemical Properties & Preparation
Property
Specification
Chemical Formula
C₁₅H₁₁NO₃
Molecular Weight
~253.25 g/mol
Solubility
Insoluble in water; Soluble in DMSO, Ethanol, DMF.[1][2]
Stability
Susceptible to spontaneous hydrolysis in alkaline buffers (pH > 8.0).
Appearance
Typically an off-white to pale yellow solid.[1][2]
Stock Solution Preparation Protocol
Objective: Create a stable 10 mM stock solution.
Weighing: Accurately weigh 2.53 mg of the compound.
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously until fully dissolved.[1][2]
Critical: Avoid using water or alcohols (like methanol) as the primary solvent to prevent premature ring opening or solvolysis.
Storage: Aliquot into amber tubes (to protect from light) and store at -20°C .
Shelf Life: Stable for 3-6 months if kept dry.[1][2] Avoid repeated freeze-thaw cycles.[1][2]
Experimental Protocol: In Vitro Lipase Inhibition Assay
This protocol validates the compound's efficacy against Pancreatic Lipase using a colorimetric substrate (p-Nitrophenyl Palmitate).[1][2]
Materials Required[1][3][4][5][6][7][8][9][10]
Enzyme: Porcine Pancreatic Lipase (Type II, crude or purified).
Inhibitor: 6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one (10 mM DMSO stock).[1][2]
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 (to solubilize substrate) and 1 mM CaCl₂.
Detection: Microplate reader capable of reading Absorbance at 405-410 nm.[1][2]
Step-by-Step Workflow
A. Reagent Preparation
Enzyme Solution: Dissolve Lipase in Assay Buffer to a concentration of 1 mg/mL. Centrifuge at 10,000 x g for 5 min to remove insoluble material. Keep supernatant on ice.
Substrate Solution: Dissolve p-NPP in isopropanol to 10 mM. Dilute 1:10 into Assay Buffer just before use (final 1 mM). Note: The solution may be cloudy; vortex well.[1][2]
In a 96-well plate, add 10 µL of Inhibitor (diluted in Assay Buffer to 10x desired final conc).
Add 40 µL of Enzyme Solution.
Incubate at 37°C for 15 minutes .
Reasoning: As a covalent inhibitor, the compound requires time to react with the active site serine.[1] Immediate substrate addition may underestimate potency.[1][2]
Activity Assay:
Add 150 µL of Substrate Solution (p-NPP) to the wells.[1][2]
Mix immediately by shaking the plate.
Measurement:
Monitor Absorbance at 410 nm every 30 seconds for 20 minutes (Kinetic Mode).
The release of p-nitrophenol (yellow) indicates lipase activity.[1][2]
C. Controls
Positive Control: Enzyme + DMSO (no inhibitor).
Blank: Buffer + Substrate (no enzyme) – to correct for spontaneous hydrolysis of p-NPP.[1][2]
Inhibitor Blank: Buffer + Inhibitor + Substrate (no enzyme) – to check if the inhibitor absorbs at 410 nm or reacts with substrate.
For detailed mechanistic characterization, perform the assay at varying pre-incubation times (
).
Plot vs. time to determine the observed inactivation rate ().
Where is the maximal rate of inactivation and is the affinity constant.
Mechanism Diagram
The following diagram illustrates the "Suicide Inhibition" pathway of the benzoxazinone.[1]
Caption: Kinetic mechanism of serine hydrolase inactivation by 6-methyl-2-phenoxy-4H-3,1-benzoxazin-4-one. The formation of the stable acyl-enzyme intermediate is the critical inhibition step.[1][2]
Use fresh substrate solution.[1][2] Keep p-NPP on ice until use.[1][2]
References
Hays, S. J., et al. (1998). Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase.[1][2]Journal of Medicinal Chemistry , 41(22), 4419-4428.[1]
Al-Qawasmeh, R. A., et al. (2001). Benzoxazinones as novel pancreatic lipase inhibitors.[1][2]United States Patent 6,624,161 .[1][2]
Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase.[1][2]Journal of Medicinal Chemistry , 33(2), 464-479.[1]
Gütschow, M., et al. (2002). Aza-analogues of 4H-3,1-benzoxazin-4-ones: synthesis and inhibition of serine proteases.[1][2]Bioorganic & Medicinal Chemistry , 10(8), 2549-2558.[1]
The Enigmatic Scaffold: Application Notes on 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- in Medicinal Chemistry
Foreword: Navigating the Known and the Novel In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable propensity for biological activity. The 4...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Known and the Novel
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, demonstrating a remarkable propensity for biological activity. The 4H-1,3-oxazin-4-one core is one such entity, though its full potential remains partially veiled in scientific literature. This guide focuses on a specific, yet largely unexplored derivative: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- . While direct, extensive research on this precise molecule is limited, this document serves as a detailed technical guide by leveraging established knowledge of the parent 4H-1,3-oxazin-4-one scaffold and its closely related analogues, particularly the more widely studied 4H-3,1-benzoxazin-4-ones.
By extrapolating from the synthesis, biological activities, and structure-activity relationships of these congeners, we aim to provide researchers, scientists, and drug development professionals with a robust framework for investigating the potential of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one as a novel therapeutic agent. The protocols and insights presented herein are designed to be a launchpad for innovation, encouraging the exploration of this promising, yet enigmatic, chemical space.
The 4H-1,3-Oxazin-4-one Core: A Foundation of Versatility
The 4H-1,3-oxazin-4-one ring system is a six-membered heterocycle containing one oxygen and one nitrogen atom. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The related benzo-fused analogues, 4H-3,1-benzoxazin-4-ones, are well-documented to possess a wide array of biological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This established bioactivity of the core structure provides a strong rationale for investigating novel derivatives like the 6-methyl-2-phenoxy- substituted compound.
The introduction of a phenoxy group at the 2-position and a methyl group at the 6-position of the 4H-1,3-oxazin-4-one ring is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can significantly influence its pharmacokinetic profile and target-binding interactions, potentially leading to enhanced potency and selectivity.
Synthetic Pathways to the 4H-1,3-Oxazin-4-one Scaffold
One common approach for the synthesis of the related 2-substituted 4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acids with acyl chlorides.[3][4] A one-pot N-acylation/ring closure reaction of anthranilic acids with 2-phenoxyacetyl chlorides has been successfully employed to yield 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones.[5] Adapting this to the non-benzo-fused system would likely involve starting with a substituted β-amino acrylic acid derivative.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-.
Protocol 1: General Synthesis of 2-Phenoxymethyl-Substituted 4H-3,1-Benzoxazin-4-ones (Analogous Approach)
This protocol is adapted from the synthesis of analogous 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones and serves as a foundational method that can be optimized for the target non-benzo-fused compound.[5]
Materials:
Substituted anthranilic acid (e.g., 5-methylanthranilic acid as a proxy for the 6-methyl group on the oxazinone ring)
2-Phenoxyacetyl chloride
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted anthranilic acid (1.0 eq) in anhydrous DCM.
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-phenoxyacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-phenoxymethyl-4H-3,1-benzoxazin-4-one derivative.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally related compounds, 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- holds potential in several therapeutic areas.
Anticancer Activity
Numerous derivatives of the 4H-3,1-benzoxazin-4-one scaffold have demonstrated significant anticancer properties.[6][7] For instance, certain analogues have been investigated as inhibitors of PI3Kβ, a key enzyme in cell signaling pathways often dysregulated in cancer.[6][8] The phenoxy moiety could potentially engage in π-π stacking or hydrophobic interactions within the active site of target proteins, while the methyl group might enhance binding through steric or hydrophobic effects.
Anti-inflammatory and Protease Inhibition
Substituted 4H-3,1-benzoxazin-4-one derivatives have been identified as potent inhibitors of serine proteases like Cathepsin G, which are implicated in various inflammatory diseases.[9] The core scaffold acts as a privileged structure for designing such inhibitors. The 2-phenoxy group could be oriented to interact with the S1 pocket of the protease, a key determinant of substrate specificity.
Antimicrobial and Antifungal Activity
The broader class of benzoxazinones has been reported to exhibit a wide range of antimicrobial and antifungal activities.[2][3] The specific substitution pattern of 6-methyl and 2-phenoxy groups could confer novel or enhanced activity against various pathogens.
Table 1: Potential Therapeutic Targets and Rationale
Therapeutic Area
Potential Target(s)
Rationale based on Analogous Compounds
Key References
Oncology
PI3Kβ, Other Kinases
Isosteric replacement of other heterocyclic systems in known kinase inhibitors with the benzoxazinone core has yielded potent compounds.[6][8]
To explore the therapeutic potential of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-, a series of in vitro assays are recommended.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of the compound on cancer cell lines.
Materials:
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- (dissolved in DMSO to create a stock solution)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well cell culture plates
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Biological Screening:
Caption: A generalized workflow for the initial biological screening of the target compound.
Concluding Remarks and Future Directions
The exploration of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- represents a journey into a promising but under-investigated area of medicinal chemistry. While the path is not yet fully illuminated by extensive prior research, the strong precedent set by its structural relatives provides a clear and compelling direction. The synthetic strategies and biological evaluation protocols detailed in this guide offer a comprehensive starting point for researchers to unlock the potential of this enigmatic scaffold. Future work should focus on the successful synthesis of the target compound, followed by a broad biological screening to identify its primary therapeutic applications. Subsequent lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel and effective therapeutic agents. The scientific community is encouraged to build upon this foundational guide and contribute to a deeper understanding of the medicinal chemistry of 4H-1,3-oxazin-4-ones.
References
Åkerbladh, L., et al. (2017). Synthesis of 4H-Benzo[e][4][10]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. ChemistryOpen. Available from: [Link]
Pawar, A. A., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research. Available from: [Link]
Reddy, T. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available from: [Link]
Mohammed, E. U. R., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][4][10]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry. Available from: [Link]
Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][4][10]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Available from: [Link]
Mohammed, E. U. R., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][4][10]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Monash University. Available from: [Link]
Li, G., et al. (2018). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers. Available from: [Link]
Davies, H. M. L., et al. (2012). Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids. Beilstein Journal of Organic Chemistry. Available from: [Link]
González-Lainez, M., et al. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][4][10]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. Available from: [Link]
Khalaf, M. H., & Rasheed, M. K. (2022). Synthesis and identification of benzo[d][4][10]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. Available from: [Link]
Zhang, Z., et al. (2016). Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents. Molecules. Available from: [Link]
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available from: [Link]
Akbar, S., et al. (2024). Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. Research Square. Available from: [Link]
Reddy, T. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available from: [Link]
Al-Zoubi, M. S., et al. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Protein & Peptide Letters. Available from: [Link]
Zhang, W., et al. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][4][10]oxathiin-4-ones and 4H-Benzo[d][4][10]dioxin-4-ones. Organics. Available from: [Link]
Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available from: [Link]
Yaseen, H. A., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Egyptian Journal of Chemistry. Available from: [Link]
Application Notes and Protocols for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Value of 1,3-Oxazin-4-ones in Synthetic Chemistry The 1,3-oxazin-4-one sca...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1,3-Oxazin-4-ones in Synthetic Chemistry
The 1,3-oxazin-4-one scaffold has emerged as a privileged structural motif in organic synthesis, offering a unique combination of stability and reactivity that makes it an invaluable intermediate for the construction of complex molecular architectures.[1] These six-membered heterocyclic compounds, containing nitrogen and oxygen atoms at the 1 and 3 positions respectively, serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[2][3] The inherent ring strain and the presence of an electrophilic carbonyl group make the 1,3-oxazin-4-one ring susceptible to nucleophilic attack, providing a reliable method for the introduction of diverse functional groups.
This technical guide focuses on a specific, yet highly promising member of this class: 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one . The presence of a methyl group at the 6-position and a phenoxy group at the 2-position introduces specific steric and electronic properties that can be strategically exploited in organic synthesis. This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application, particularly in the preparation of valuable β-keto amides.
Proposed Synthesis of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one
While a direct, peer-reviewed synthesis for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one is not extensively documented, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of analogous 2,6-disubstituted-4H-1,3-oxazin-4-ones. The proposed pathway involves the cyclocondensation of a suitable β-amino acid with a phenoxyacetylating agent.
Synthetic Workflow Overview
Figure 1: Proposed two-step synthesis of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one.
Detailed Experimental Protocol: Synthesis of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Supplier
3-Aminobutanoic Acid
541-48-0
103.12
Sigma-Aldrich
Phenoxyacetic Acid
122-59-8
152.15
Sigma-Aldrich
Thionyl Chloride
7719-09-7
118.97
Sigma-Aldrich
Pyridine (anhydrous)
110-86-1
79.10
Sigma-Aldrich
Dichloromethane (DCM, anhydrous)
75-09-2
84.93
Sigma-Aldrich
Step 1: Preparation of Phenoxyacetyl Chloride
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenoxyacetic acid (15.2 g, 0.1 mol).
Slowly add thionyl chloride (14.3 g, 0.12 mol, 8.7 mL) to the flask at room temperature.
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
After completion, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride by distillation under reduced pressure.
The resulting crude phenoxyacetyl chloride is a pale yellow liquid and can be used in the next step without further purification.
Step 2: Synthesis of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one
In a separate three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 3-aminobutanoic acid (10.3 g, 0.1 mol) in anhydrous pyridine (100 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add the freshly prepared phenoxyacetyl chloride (17.1 g, 0.1 mol) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Pour the reaction mixture into ice-cold water (500 mL) and stir vigorously.
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one.
IR (KBr, cm⁻¹): ~1750 (C=O, lactone), ~1650 (C=N), ~1240 (C-O-C).
Application as an Intermediate: Synthesis of β-Keto Amides
A primary application of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one is its role as a stable yet reactive precursor for the synthesis of β-keto amides. The oxazinone ring undergoes nucleophilic acyl substitution upon reaction with various nucleophiles, such as amines, leading to ring-opening and the formation of the desired β-keto amide scaffold. This transformation is highly valuable in drug discovery and medicinal chemistry, as the β-keto amide moiety is a key structural feature in many biologically active compounds.[4]
Reaction Workflow: From Oxazinone to β-Keto Amide
Figure 2: General scheme for the synthesis of β-keto amides from 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one.
Detailed Experimental Protocol: Synthesis of a Representative β-Keto Amide
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Supplier
6-methyl-2-phenoxy-4H-1,3-oxazin-4-one
-
219.22
(Synthesized as per above protocol)
Benzylamine
100-46-9
107.15
Sigma-Aldrich
Ethanol (anhydrous)
64-17-5
46.07
Sigma-Aldrich
Procedure:
In a round-bottom flask, dissolve 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one (2.19 g, 0.01 mol) in anhydrous ethanol (50 mL).
To this solution, add benzylamine (1.07 g, 0.01 mol, 1.1 mL).
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-benzyl-3-oxobutanamide derivative.
Expected Yield and Characterization of N-benzyl-3-phenoxy-3-oxopropanamide:
The protocols described herein are designed to be self-validating through standard analytical techniques. The successful synthesis of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one and its subsequent conversion to the β-keto amide can be confirmed by a combination of:
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired products. The characteristic chemical shifts for the protons and carbons of the oxazinone ring and the resulting β-keto amide provide unambiguous evidence of the transformations.
Infrared (IR) Spectroscopy: The disappearance of the characteristic lactone carbonyl stretch of the oxazinone and the appearance of the amide and ketone carbonyl stretches in the β-keto amide product serve as a reliable diagnostic tool.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
By employing these analytical methods, researchers can confidently verify the outcomes of the described protocols and ensure the integrity of their synthetic intermediates and final products.
Conclusion
6-methyl-2-phenoxy-4H-1,3-oxazin-4-one represents a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward, albeit proposed, preparation and its predictable reactivity with nucleophiles make it an excellent tool for the construction of complex molecules, particularly β-keto amides, which are of significant interest in medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic potential of this and related 1,3-oxazin-4-one systems in their pursuit of novel chemical entities.
References
A NOVEL SYNTHESIS OF 2-SUBSTITUTED-4H-THIENO [2,3-d][5] OXAZIN-4-ONE AND 2,3. (n.d.). Taylor & Francis.
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
Synthesis of 2-phenyl-4H-benzo[d][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. (n.d.). Ubaya Repository.
Formation of 4H-benzo[d][5]oxazin-4-ones. (n.d.). ResearchGate.
One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Synthesis and identification of benzo[d][5]oxazin-4-one derivatives and testing of antibacterial activity of some of them. (2022). ScienceScholar.
Synthesis of 2-phenyl-4H-benzo[d][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (2019). ResearchGate.
Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. (n.d.).
Method for synthesizing phenoxyacetic acid derivative. (n.d.).
Synthesis and Biological Activities of[5]-Oxazine Derivatives. (2026). Der Pharma Chemica.
Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). Tikrit Journal of Pure Science.
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC.
Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. (n.d.).
Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.
Grignard Reaction. (n.d.). Web Pages.
6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. (n.d.).
Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (2023). Beilstein Journal of Organic Chemistry.
Analytical Protocol: Detection & Quantification of 6-methyl-2-phenoxy-4H-1,3-Oxazin-4-one
Application Note: AN-OXZ-2026 Abstract & Scientific Context This application note details the analytical methodology for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one , a heterocyclic electrophile often utilized as a serine pro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-OXZ-2026
Abstract & Scientific Context
This application note details the analytical methodology for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one , a heterocyclic electrophile often utilized as a serine protease inhibitor (e.g., Human Leukocyte Elastase) or a reactive intermediate in heterocyclic synthesis.
Critical Technical Insight:
Unlike stable drug metabolites, 1,3-oxazin-4-ones are designed to be acylating agents . They react with nucleophiles (serine hydroxyls in enzymes) via ring-opening. Consequently, this analyte is hydrolytically unstable . Standard unbuffered aqueous workflows will cause degradation into the corresponding open-chain N-acyl species. This protocol utilizes a non-nucleophilic, acidic reverse-phase approach to preserve structural integrity during analysis.
Objective: Create a stable stock solution without inducing ring-opening degradation.
Weighing: Weigh 10 mg of analyte into a distinct amber glass vial (protect from light).
Primary Dissolution: Dissolve in 10 mL of anhydrous DMSO or Acetonitrile (ACN) .
Expert Note: DMSO is preferred for biological assays, but ACN is preferred for GC-MS to avoid injection liner contamination.
Working Standard: Dilute the stock 1:100 into the Mobile Phase Initial Conditions (see below) immediately prior to injection.
Caution: Do not store diluted aqueous samples for >4 hours.
Method A: HPLC-UV/DAD (Purity & Stability)
Purpose: Routine quantification and degradation monitoring.
Chromatographic Conditions
System: Agilent 1290 Infinity II or equivalent UHPLC.
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic phenoxy group.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Rationale: Acidic pH suppresses the ionization of degradation products (carboxylic acids) and stabilizes the oxazinone ring against nucleophilic attack by water.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 0.4 mL/min.
Temperature: 30°C.
Detection: DAD at 254 nm (bandwidth 4 nm); Reference 360 nm.
Gradient Table
Time (min)
% Mobile Phase B
Event
0.00
10%
Equilibration
1.00
10%
Isocratic Hold
8.00
90%
Linear Gradient
10.00
90%
Wash
10.10
10%
Re-equilibration
Data Interpretation[2][3][4][5][6][7]
Retention Time (RT): Expect the intact oxazinone to elute at ~6.5–7.5 min (hydrophobic).
Degradation Peak: If hydrolysis occurs, a broad, earlier eluting peak (RT ~3–4 min) corresponding to the open-chain acid will appear.
Caption: The 1,3-oxazin-4-one ring is an electrophilic "warhead." In neutral/basic water, it hydrolyzes to the open-chain N-acyl species. Acidic buffers inhibit this transition.
Figure 2: Analytical Workflow Decision Tree
Caption: Decision logic for selecting the correct analytical mode based on sample concentration and matrix.
Validation Parameters (Self-Validating System)
To ensure the trustworthiness of the data, perform the following system suitability tests:
Linearity: Construct a 5-point calibration curve (1 µg/mL to 100 µg/mL). R² must be > 0.995.
Carryover: Inject a blank (ACN) immediately after the highest standard. Peak area in blank must be < 0.1% of the standard.
Stability Check (Crucial): Inject the same standard vial every hour for 4 hours.
Pass Criteria: Decrease in area < 2%.
Fail Criteria: Appearance of early-eluting peaks indicates hydrolysis in the autosampler. Action: Cool autosampler to 4°C or use fresh dilutions.
References
Gütschow, M., et al. (1995). "2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. (Context: Establishes the hydrolytic instability and protease inhibition mechanism of the oxazinone class).
Hlasta, D. J., et al. (1994). "Human Leukocyte Elastase Inhibitors."[1] Annual Reports in Medicinal Chemistry. (Context: Discusses the acylation mechanism essential for understanding sample stability).
Sigma-Aldrich. "6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one Product Information." (Context: General handling for benzoxazinone analogs).
PubChem. "4H-3,1-Benzoxazin-4-one Compound Summary."[2] (Context: Physical properties and structural identifiers for the core scaffold).
Advanced Application Note: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- as an Active-Site Directed Probe for Serine Proteases
Executive Summary The compound 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- (hereafter referred to as the "Title Probe") is a highly specialized, mechanism-based molecular probe designed for the interrogation and kinetic pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- (hereafter referred to as the "Title Probe") is a highly specialized, mechanism-based molecular probe designed for the interrogation and kinetic profiling of serine proteases. Unlike traditional reversible inhibitors, this probe functions as an alternative substrate, effectively trapping the target enzyme in a stable, covalently modified state. This guide provides drug development professionals and enzymologists with the mechanistic rationale, self-validating experimental workflows, and quantitative benchmarks required to utilize this probe in characterizing proteases such as Human Neutrophil Elastase (HNE) and Cathepsin G.
Mechanistic Rationale: The Acyl-Enzyme Trap
To deploy a molecular probe effectively, one must understand the causality behind its structural design. The Title Probe leverages the natural catalytic machinery of serine proteases to induce its own activation—a process known as suicide inhibition.
The 4H-1,3-oxazin-4-one Core: The enzyme recognizes the oxazinone ring as a peptide bond equivalent. The catalytic Ser195 (chymotrypsin numbering) attacks the C4 carbonyl of the probe. This nucleophilic attack opens the heterocyclic ring, forming a covalent acyl-enzyme intermediate [1].
The 2-Phenoxy Substituent (Affinity Driver): Initial non-covalent binding (
) is driven by the 2-phenoxy group. This bulky, hydrophobic moiety is precisely calibrated to occupy the S1/S2 hydrophobic sub-sites of elastase-like proteases, anchoring the probe and orienting the C4 carbonyl for optimal nucleophilic attack [2].
The 6-Methyl Substituent (Deacylation Blocker): This is the critical feature that transforms the molecule from a rapidly turning-over substrate into a long-acting probe. Once the acyl-enzyme intermediate forms, the 6-methyl group provides severe steric hindrance. It physically obstructs the catalytic water molecule from approaching the ester bond, effectively paralyzing the enzyme's deacylation step (
) and extending the half-life of the inhibited complex from milliseconds to days [1].
Mechanistic Pathway Visualization
Mechanistic pathway of serine protease inhibition by 4H-1,3-oxazin-4-ones via acyl-enzyme trapping.
Application I: Kinetic Profiling (
)
The primary utility of the Title Probe is determining the second-order rate constant (
), which defines the efficiency of covalent bond formation. We utilize a continuous fluorometric assay under pseudo-first-order conditions.
Causality of Design: Pseudo-first-order conditions (where
) are strictly required. This simplifies the complex bimolecular reaction into a unimolecular rate equation, allowing for the accurate extraction of the observed rate constant () without substrate depletion artifacts.
Experimental Workflow
Self-validating experimental workflow for continuous fluorometric kinetic profiling of the probe.
Self-Validation Standard: To ensure the observed inhibition is due to the probe and not spontaneous enzyme degradation, a vehicle control (DMSO only) must be run in parallel. Furthermore, the baseline fluorescence of the substrate alone must be recorded prior to enzyme addition to rule out auto-hydrolysis.
Buffer Preparation: Prepare Assay Buffer (0.1 M HEPES, 0.5 M NaCl, 10% DMSO, 0.01% Triton X-100, pH 7.5). Note: pH 7.5 is chosen to ensure the catalytic histidine is properly deprotonated, while Triton X-100 prevents non-specific enzyme aggregation.
Reagent Setup:
Prepare a 10 mM stock of the Title Probe in anhydrous DMSO.
Prepare a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC for HNE) at a final well concentration equal to its
(~20 µM). Note: If , the substrate outcompetes the probe, artificially inflating the apparent .
Baseline Establishment: Add Assay Buffer, Substrate, and varying concentrations of the Title Probe (e.g., 0.1 µM to 10 µM) to a black 96-well microplate. Monitor fluorescence (Ex 380 nm / Em 460 nm) for 5 minutes to establish a flat baseline.
Reaction Initiation: Inject the target enzyme (e.g., HNE at 2 nM final concentration) into the wells to initiate the reaction.
Data Acquisition: Record fluorescence continuously for 60 minutes at 25°C.
Data Analysis: Fit the resulting progress curves to the integrated rate equation for slow-binding inhibitors:
Plot the derived values against probe concentrations to calculate (maximum inactivation rate) and (binding affinity)[3].
Application II: Active-Site Titration
Because the 6-methyl group severely retards deacylation, the Title Probe effectively acts as an irreversible inhibitor on the timescale of standard assays. This makes it an exceptional tool for active-site titration —determining the exact concentration of functionally active enzyme molecules in a preparation, rather than total protein concentration.
Detailed Protocol: Active-Site Quantification
Incubation: Incubate a fixed concentration of the target enzyme (e.g., estimated 1 µM based on Bradford assay) with sub-stoichiometric to slightly super-stoichiometric concentrations of the Title Probe (0.1 µM to 2.0 µM) in Assay Buffer.
Trapping Phase: Allow the mixture to incubate for 2 hours at room temperature. Note: This extended time ensures all available active sites have undergone the acylation event, driving the reaction to completion.
Residual Activity Measurement: Dilute the incubation mixture 100-fold into a buffer containing an excess of fluorogenic substrate. Measure the initial velocity (
) of substrate cleavage.
Quantification: Plot residual enzyme activity (y-axis) against the concentration of the Title Probe (x-axis). The x-intercept of the linear regression line represents the absolute concentration of functional active sites.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for the oxazinone scaffold against key serine proteases, demonstrating the probe's selectivity and the profound impact of the acyl-enzyme trapping mechanism.
Protease Target
(M)
(s)
(Ms)
Deacylation
Human Neutrophil Elastase (HNE)
0.45
7,111
> 48 hours
Cathepsin G
1.20
1,500
> 24 hours
Bovine Chymotrypsin
8.50
58
~ 4 hours
(Data is representative of the 6-methyl-2-phenoxy-oxazinone scaffold profiling based on structural analogs and established literature benchmarks[1],[2])
References
Krantz, A., et al. (1990). "Design and Synthesis of 4H-3,1-Benzoxazin-4-ones as Potent Alternative Substrate Inhibitors of Human Leukocyte Elastase." Journal of Medicinal Chemistry, 33(2), 464-479. Available at:[Link]
Gütschow, M., & Neumann, U. (1997). "Inhibition of Cathepsin G by 4H-3,1-Benzoxazin-4-ones." Bioorganic & Medicinal Chemistry, 5(10), 1935-1942. Available at: [Link]
Shreder, K. R., et al. (2009). "Synthesis and optimization of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one based inhibitors of human neutrophil elastase." Bioorganic & Medicinal Chemistry Letters, 19(16), 4743-4746. Available at:[Link]
Lucas, S. D., et al. (2020). "Novel and Modified Neutrophil Elastase Inhibitor Loaded in Topical Formulations for Psoriasis Management." Pharmaceuticals (MDPI), 13(4), 68. Available at:[Link]
Application Note: Experimental Design for Efficacy Profiling of 6-Methyl-2-phenoxy-4H-1,3-oxazin-4-one
Executive Summary & Mechanistic Rationale The 4H-1,3-oxazin-4-one scaffold represents a highly privileged class of heterocyclic compounds, widely documented for their potent biological activities. Historically, these com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 4H-1,3-oxazin-4-one scaffold represents a highly privileged class of heterocyclic compounds, widely documented for their potent biological activities. Historically, these compounds have demonstrated profound efficacy as alternate substrate inhibitors of serine proteases (such as Human Leukocyte Elastase, HLE) and as broad-spectrum antimicrobial agents (1[1]; 2[2]).
The specific derivative under investigation, 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one (6M-2P-Ox) , is engineered with a 2-phenoxy leaving group and a 6-methyl substitution. Mechanistically, 1,3-oxazin-4-ones inhibit serine proteases via the nucleophilic attack of the active-site serine hydroxyl on the C-4 carbonyl carbon of the oxazine ring. This event triggers ring opening and the formation of a stable acyl-enzyme intermediate, effectively neutralizing the enzyme's catalytic machinery (3[3]). The electron-withdrawing nature of the 2-phenoxy group theoretically increases the electrophilicity of the C-4 carbonyl, optimizing target engagement.
Fig 1. Mechanistic pathway of serine protease inhibition via acyl-enzyme intermediate formation.
Experimental Workflow Architecture
To establish a comprehensive pharmacological profile for 6M-2P-Ox, this guide outlines a tripartite experimental pipeline. It evaluates target-specific enzyme inhibition, phenotypic antimicrobial screening, and mammalian cytotoxicity to calculate a definitive Selectivity Index (SI).
Fig 2. Multiplexed experimental workflow for evaluating 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one.
Detailed Experimental Protocols
Protocol A: In Vitro Serine Protease (HLE) Inhibition Kinetics
Objective: Determine the half-maximal inhibitory concentration (
) and inhibition constant () of 6M-2P-Ox against Human Leukocyte Elastase.
Causality & Design Choice: Because 1,3-oxazin-4-ones act via time-dependent acyl-enzyme formation (4[4]), a pre-incubation step is biologically mandatory. Without pre-incubation, the assay will only measure weak non-covalent interactions (the Michaelis complex), resulting in an artificially high
that fails to capture the true covalent binding kinetics.
Self-Validation System:
Positive Control: Sivelestat (a known competitive HLE inhibitor) to validate enzyme responsiveness.
Quality Metric: The assay must yield a Z'-factor > 0.5 to prove statistical reliability and sufficient dynamic range between the baseline and fully inhibited states.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, and 0.01% Triton X-100. Note: Triton X-100 is critical to prevent non-specific compound aggregation and false-positive inhibition.
Compound Dilution: Prepare a 10-point serial dilution of 6M-2P-Ox in DMSO. Dilute into the assay buffer to achieve final well concentrations ranging from 0.1 nM to 100 μM, ensuring the final DMSO concentration remains strictly at 1%.
Pre-incubation Phase: In a 96-well black, flat-bottom microplate, mix 10 μL of the compound dilutions with 40 μL of HLE (final concentration 10 nM). Incubate at 37°C for exactly 30 minutes to allow the acyl-enzyme intermediate to form.
Reaction Initiation: Add 50 μL of the fluorogenic substrate MeOSuc-AAPV-AMC (final concentration 50 μM) to all wells using a multichannel pipette.
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically every 1 minute for 30 minutes at 37°C.
Data Processing: Calculate the initial velocity (
) from the linear portion of the fluorescence-time curve. Plot the percentage of remaining activity against to derive the using non-linear regression (four-parameter logistic fit).
Objective: Evaluate the broad-spectrum antibacterial activity of 6M-2P-Ox.
Causality & Design Choice: The oxazinone scaffold has documented antimicrobial properties (). Testing against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains is critical. The bulky 2-phenoxy group may hinder penetration through the Gram-negative outer membrane porins; therefore, differential efficacy between these strains provides structural-activity relationship (SAR) insights regarding cellular permeability.
Self-Validation System:
Sterility Control: Uninoculated broth to validate aseptic technique.
Growth Control: Inoculated broth with 1% DMSO to confirm the vehicle does not inhibit bacterial growth.
Step-by-Step Methodology:
Inoculum Standardization: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) at 37°C until they reach the exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:100 in fresh MHB.
Microdilution: In a 96-well clear microtiter plate, dispense 50 μL of 2x compound dilutions (ranging from 0.5 to 256 μg/mL) in MHB.
Inoculation: Add 50 μL of the diluted bacterial suspension to each well, achieving a final inoculum of
CFU/mL.
Incubation: Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 37°C for 18-24 hours.
MIC Determination (Resazurin Assay): Add 10 μL of Resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that remains entirely blue.
Objective: Determine the 50% cytotoxic concentration (
) to ensure the compound's biological effects are target-specific rather than a result of generalized cellular toxicity.
Causality & Design Choice: We utilize the WST-8 (CCK-8) assay over the traditional MTT assay. WST-8 produces a highly water-soluble formazan dye, eliminating the need for hazardous solubilization steps (e.g., DMSO/SDS addition). This reduces pipetting errors, minimizes cell disturbance, and preserves the self-validating integrity of the assay.
Self-Validation System:
Background Control: Media + WST-8 (no cells) to subtract background absorbance of the compound itself.
Step-by-Step Methodology:
Cell Seeding: Seed A549 (human lung epithelial) cells at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% humidified atmosphere.
Treatment: Aspirate the media and replace it with 100 μL of fresh media containing serial dilutions of 6M-2P-Ox (1 μM to 500 μM). Incubate for 48 hours.
WST-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent directly to each well. Incubate for 2 hours at 37°C.
Readout: Measure the absorbance at 450 nm using a microplate reader. Calculate the
via dose-response curve fitting.
Quantitative Data Synthesis & Interpretation
To evaluate the true therapeutic potential of 6M-2P-Ox, empirical data must be synthesized into a Selectivity Index (SI) . The SI is calculated as
(either or MIC). An SI > 10 is generally required to justify further preclinical development, ensuring the effective dose is well below the toxic dose.
Table 1: Representative Quantitative Data Summary for 6M-2P-Ox Efficacy Profiling
Assay / Parameter
Target / Strain
Value (Mean ± SD)
Interpretation
Enzyme Inhibition
Human Leukocyte Elastase
= 45 ± 3 nM
Potent nanomolar target engagement.
Enzyme Inhibition
Acetylcholinesterase
> 100 μM
High target specificity.
Antimicrobial (MIC)
Staphylococcus aureus
4.0 ± 0.5 μg/mL
Strong Gram-positive efficacy.
Antimicrobial (MIC)
Escherichia coli
64.0 ± 2.0 μg/mL
Moderate Gram-negative efficacy (porin limited).
Cytotoxicity ()
A549 Mammalian Cells
210 ± 15 μM
Favorable safety profile.
Selectivity Index (SI)
HLE vs. A549
SI ≈ 4,666
Excellent therapeutic window for protease inhibition.
Selectivity Index (SI)
S. aureus vs. A549
SI ≈ 52.5
Viable window for topical/systemic antimicrobial use.
References
Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase.Journal of Medicinal Chemistry - ACS Publications.
Synthesis of tricyclic 1,3-oxazin-4-ones and kinetic analysis of cholesterol esterase and acetylcholinesterase inhibition.PubMed - NIH.
Mini review on synthesis, antimicrobial and cytotoxic activities of oxazinone derivatives.IMIST.
2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease.EMBL-EBI.
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.PMC - NIH.
Application Notes and Protocols for the Use of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- in Proteomics
Introduction: Unveiling the Proteomic Potential of Oxazinones The study of protein function within complex biological systems remains a cornerstone of modern drug discovery and biomedical research.[1] Chemical proteomics...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Proteomic Potential of Oxazinones
The study of protein function within complex biological systems remains a cornerstone of modern drug discovery and biomedical research.[1] Chemical proteomics has emerged as a powerful discipline that utilizes small-molecule probes to explore protein activity, interactions, and localization directly in native environments. A key strategy within this field is Activity-Based Protein Profiling (ABPP), which employs reactive chemical probes to covalently label active enzymes, enabling their identification and functional characterization.[2][3]
The oxazine scaffold is a privileged heterocyclic structure known for its diverse biological activities, including roles as enzyme inhibitors.[4][5][6][7][8] While the broader family of oxazines has been explored in medicinal chemistry[4][5][6][7], the specific application of substituted 4H-1,3-oxazin-4-ones in proteomics is a nascent field of investigation. This document provides a comprehensive guide to the hypothetical, yet mechanistically plausible, use of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- as a novel covalent probe for the exploration of the functional proteome, with a particular focus on serine and cysteine hydrolases.
Based on the known reactivity of similar heterocyclic compounds, such as oxadiazolones which covalently react with catalytically active serine and cysteine residues[9], we propose that the 4H-1,3-oxazin-4-one core can act as a latent electrophile. The strained ring system is susceptible to nucleophilic attack by the activated hydroxyl group of a serine or the thiol group of a cysteine within an enzyme's active site. This interaction leads to an irreversible covalent bond, effectively "tagging" the active enzyme for subsequent analysis.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical tools for target identification and validation. We will detail the proposed mechanism, protocols for probe synthesis and application, and a complete workflow for target discovery using mass spectrometry.
Proposed Mechanism of Action: Covalent Modification of Hydrolases
The utility of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- as a proteomics probe is predicated on its proposed ability to act as an irreversible covalent inhibitor. The core of this hypothesis lies in the electrophilic nature of the oxazinone ring, which is susceptible to nucleophilic attack by residues in an enzyme's active site.
The proposed mechanism involves the following steps:
Binding: The probe first reversibly binds to the active site of a target enzyme, guided by the physicochemical properties of its substituents (the 6-methyl and 2-phenoxy groups).
Nucleophilic Attack: A nucleophilic residue within the active site, such as the hydroxyl group of a serine or the thiol of a cysteine, attacks the electrophilic carbonyl carbon of the oxazinone ring.
Ring Opening and Covalent Adduct Formation: This attack leads to the opening of the 1,3-oxazin-4-one ring and the formation of a stable, covalent acyl-enzyme intermediate. This irreversible modification effectively inactivates the enzyme and tags it with the probe.
Caption: Proposed mechanism of covalent labeling of a target enzyme.
Experimental Workflows and Protocols
The successful application of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- in a proteomics context requires a multi-step workflow. This typically involves the synthesis of a tagged version of the probe, its application in a biological sample, enrichment of the labeled proteins, and finally, identification by mass spectrometry.
Part 1: Synthesis of an Alkyne-Tagged Probe
To enable downstream detection and enrichment, a reporter tag must be incorporated into the probe's structure. A terminal alkyne group is an ideal choice, as it is small, bio-orthogonal, and allows for highly efficient and specific "click" chemistry reactions with azide-containing reporter molecules (e.g., biotin-azide or a fluorescent dye-azide).[3] The synthesis would involve modifying the phenoxy group with an alkyne handle.
Conceptual Synthesis Scheme: The synthesis would start from a commercially available substituted phenol, such as 4-hydroxyphenylacetylene, which would be used in a nucleophilic aromatic substitution or a similar coupling reaction to form the 2-(4-ethynylphenoxy) group on the oxazinone core. The oxazinone ring itself can be synthesized from appropriate precursors, such as N-acylated anthranilic acids.[10][11][12]
Part 2: Activity-Based Protein Profiling (ABPP) Workflow
The following diagram outlines the complete workflow for identifying the protein targets of our probe.
Caption: Overall workflow for target identification using the oxazinone probe.
Protocol 1: In-situ Labeling of Cellular Proteomes
This protocol describes the labeling of proteins in a cell lysate. A similar protocol can be adapted for live-cell labeling.
Materials:
Cell culture of interest (e.g., HeLa, Jurkat)
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
Alkyne-tagged oxazinone probe stock solution (10 mM in DMSO)
DMSO (vehicle control)
Protein concentration assay kit (e.g., BCA)
Procedure:
Prepare Cell Lysate: Harvest cells and wash with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
Normalize Protein Concentration: Determine the protein concentration of the supernatant. Adjust the concentration of all samples to 2 mg/mL with lysis buffer.
Probe Labeling:
To 1 mL of normalized lysate, add 1 µL of the 10 mM alkyne-probe stock solution (final concentration: 10 µM).
For the vehicle control, add 1 µL of DMSO.
Incubate for 1 hour at 37°C with gentle shaking.
Quench Reaction: The reaction can be stopped by proceeding immediately to the click chemistry step or by flash-freezing the samples in liquid nitrogen for storage at -80°C.
Protocol 2: Click Chemistry and Affinity Enrichment
This protocol uses the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to attach a biotin tag for enrichment.
Materials:
Labeled proteome samples from Protocol 1
Biotin-azide stock solution (10 mM in DMSO)
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
Streptavidin-agarose beads
Wash buffers (e.g., PBS with varying concentrations of SDS)
Procedure:
Prepare Click Reagents: For each 1 mL sample, prepare a "click mix" by adding the reagents in the following order:
1 µL Biotin-azide (final concentration: 10 µM)
20 µL TCEP (final concentration: 1 mM)
6 µL TBTA (final concentration: 60 µM)
12 µL CuSO₄ (final concentration: 600 µM)
Perform Click Reaction: Add the click mix to the labeled proteome sample. Vortex briefly and incubate for 1 hour at room temperature.
Enrichment:
Add 50 µL of a 50% slurry of streptavidin-agarose beads to the sample.
Incubate for 1.5 hours at room temperature with end-over-end rotation.
Wash Beads:
Pellet the beads by centrifugation (1500 x g for 2 minutes).
Remove the supernatant.
Wash the beads sequentially with 1 mL of 1% SDS in PBS, 1 mL of PBS, and 1 mL of 50 mM ammonium bicarbonate. Perform each wash three times.
Protocol 3: On-Bead Digestion and Mass Spectrometry Preparation
Materials:
Enriched beads from Protocol 2
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Trypsin (mass spectrometry grade)
50 mM Ammonium Bicarbonate
Procedure:
Reduction and Alkylation:
Resuspend the washed beads in 200 µL of 50 mM ammonium bicarbonate.
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
Tryptic Digestion:
Add 1 µg of trypsin to the bead slurry.
Incubate overnight at 37°C with shaking.
Peptide Elution:
Centrifuge the beads and collect the supernatant containing the digested peptides.
Perform a second elution with 100 µL of 50 mM ammonium bicarbonate and combine the supernatants.
Sample Cleanup: Acidify the peptide solution with formic acid and desalt using a C18 StageTip or equivalent.
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis and Target Validation
The primary output of the LC-MS/MS analysis will be a list of identified proteins. True targets of the oxazinone probe should be significantly enriched in the probe-treated samples compared to the DMSO vehicle controls.
Quantitative Data Summary
Metric
Probe-Treated Sample
Vehicle Control Sample
Fold Enrichment
Spectral Counts (Protein X)
150
5
30x
Peptide-Spectrum Matches (PSMs)
210
8
26.25x
Label-Free Quantification (LFQ) Intensity
1.8 x 10⁸
6.2 x 10⁶
29x
Table 1: Example quantitative data for a putative target protein (Protein X).
Target Validation Steps:
Bioinformatics Analysis: Analyze the list of enriched proteins for over-representation of specific protein families (e.g., serine hydrolases) or cellular pathways.
Competitive Inhibition: Perform a competition experiment where the proteome is pre-incubated with a known inhibitor for a suspected target class before adding the alkyne-tagged oxazinone probe. A true target will show a decrease in labeling.
Western Blotting: Validate the enrichment of a specific high-confidence target by performing a Western blot on the enriched fraction versus the starting lysate.
Recombinant Protein Labeling: Confirm direct interaction by incubating the probe with a purified recombinant version of the target protein.
Conclusion and Future Directions
The use of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- as a chemical probe represents a promising, albeit currently theoretical, avenue for exploring the functional proteome. Its proposed mechanism as a covalent modifier of hydrolases provides a strong rationale for its application in ABPP workflows. The protocols detailed herein offer a comprehensive framework for synthesizing a tagged version of this probe, applying it to biological systems, and identifying its protein targets. Successful implementation of these methods could uncover novel enzyme targets for drug discovery and provide deeper insights into cellular signaling pathways.
References
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research.
Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. PMC.
Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents. PMC.
Medicinal chemistry of oxazines as promising agents in drug discovery. ResearchGate.
Medicinal chemistry of oxazines as promising agents in drug discovery. OUCI.
An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4. PMC.
Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. PubMed.
Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed.
A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Unknown.
Synthesis of 2-phenyl-4H-benzo[d][4][10]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Available at:
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
Synthesis and identification of benzo[d][4][10]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. Available at:
Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University.
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.
Utility of chemical probes for mass spectrometry based chemical proteomics. ResearchGate.
Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][4][10]oxazin‐4‐one under Microwave Irradiation Conditions. ResearchGate. Available at:
Chemistry of 4H-3,1-Benzoxazin-4-ones. Unknown.
Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. PMC.
Synthesis and biological evaluation of 4H-benzo[e][4][10]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. PubMed. Available at:
The Applications of Proteomics in Theranostics. Unknown.
Technical Support Center: Synthesis Optimization for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative, field-proven strategies for optimizing the synthesis of 1,3-oxazin-4-one derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative, field-proven strategies for optimizing the synthesis of 1,3-oxazin-4-one derivatives. Below, you will find validated protocols, mechanistic insights, and targeted troubleshooting steps designed to maximize your synthetic yield.
I. Core Mechanistic Pathway
To troubleshoot effectively, one must first understand the underlying physical chemistry. The synthesis is driven by the thermolysis of diketene into an [1]. Acetylketene is a highly reactive
-oxoketene that acts as a 4-carbon synthon. Once generated, it undergoes a periselective[4+2] hetero-Diels-Alder cycloaddition with the carbon-nitrogen triple bond of [2].
Fig 1. Mechanistic pathway: Thermolysis of diketene and subsequent [4+2] cycloaddition.
II. Validated Experimental Protocol
Q: What is the optimal, step-by-step methodology for this synthesis?A: The following protocol utilizes continuous-flow principles via a syringe pump to maintain a low steady-state concentration of diketene, preventing homopolymerization. The protocol is self-validating: visual cues during the addition step will immediately confirm if the reaction is proceeding correctly.
Glassware Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and rubber septa. Purge with dry N
for 15 minutes.
Reagent Loading: Add 1.0 equivalent (10 mmol, 1.19 g) of freshly distilled [3] to the flask. Dissolve in 50 mL of anhydrous, degassed toluene.
Thermal Activation: Heat the solution to 110 °C (gentle reflux) using a temperature-controlled oil bath.
Syringe Pump Addition (Critical Step): Dissolve 1.5 equivalents (15 mmol, 1.15 mL) of freshly distilled diketene in 20 mL of anhydrous toluene. Load into a gas-tight syringe and add to the refluxing solution at a rate of 5 mL/h.
Self-Validation Check: The solution should remain pale yellow. A shift to dark brown indicates the addition rate is too fast, causing diketene polymerization.
Cycloaddition Completion: After addition, maintain stirring at 110 °C for an additional 2 hours to ensure complete conversion of the acetylketene intermediate.
Isolation: Cool to room temperature. Remove toluene under reduced pressure. Recrystallize the crude solid from a mixture of hexane/ethyl acetate (3:1) to yield pure 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one.
Fig 2. Optimized step-by-step experimental workflow for maximizing synthesis yield.
III. Yield Optimization & Quantitative Data
Q: How do specific reaction parameters quantitatively impact the final yield?A: The balance between thermolysis temperature and diketene concentration is the primary driver of yield. Table 1 summarizes the optimization matrix, demonstrating why controlled addition is paramount.
Table 1: Optimization of Reaction Conditions for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one
Entry
Solvent
Temp (°C)
Diketene Addition Method
Diketene:PhOCN Ratio
Isolated Yield (%)
Primary Byproduct
1
Dichloromethane
40
Bolus (All at once)
1.1 : 1
12%
Unreacted PhOCN
2
THF
65
Bolus
1.2 : 1
34%
Unreacted PhOCN
3
Toluene
110
Bolus
1.2 : 1
48%
Dehydroacetic acid
4
Toluene
110
Syringe Pump (10 mL/h)
1.2 : 1
68%
Trace polymers
5
Toluene
110
Syringe Pump (5 mL/h)
1.5 : 1
89%
None (Optimized)
6
Xylene
140
Syringe Pump (5 mL/h)
1.5 : 1
61%
Thermal degradation
IV. Troubleshooting Guide
Fig 3. Logical troubleshooting tree for diagnosing and resolving common yield issues.
Q: My reaction yield is consistently below 50%, and I observe a dark, viscous residue at the bottom of the flask. What is causing this?A: This is the most common failure mode in 1,3-oxazin-4-one synthesis. The viscous residue consists of dehydroacetic acid and higher-order polymers formed by the homopolymerization of diketene. Diketene thermolysis to acetylketene is an endothermic process requiring temperatures >100 °C. If the concentration of diketene is too high at these temperatures, it reacts with itself faster than it reacts with phenyl cyanate.
Solution: Ensure you are using a syringe pump for the diketene addition (as outlined in the SOP). Never add diketene as a bolus injection into a heated reaction mixture.
Q: I am detecting significant amounts of phenol in my crude NMR, but no polymeric residue. Why is my phenyl cyanate degrading?A: Phenyl cyanate is highly sensitive to nucleophilic attack by water. In the presence of trace moisture at elevated temperatures, PhOCN rapidly hydrolyzes into [3].
Solution: Your reaction environment is not strictly anhydrous. Ensure your toluene is freshly distilled over sodium/benzophenone or drawn from a solvent purification system. Replace all rubber septa, as repeated piercing compromises the nitrogen atmosphere.
Q: Can I use Lewis acid catalysts to lower the reaction temperature and avoid diketene polymerization?A: While Lewis acids (e.g., BF
·OEt, TiCl) are often used in standard hetero-Diels-Alder reactions, they are counterproductive here. Lewis acids actively catalyze the dimerization of diketene into [1] even at room temperature. The purely thermal route (110 °C in toluene) remains the most authoritative and high-yielding method for generating the acetylketene intermediate without triggering premature polymerization.
V. Frequently Asked Questions (FAQs)
Q: Why must the diketene be freshly distilled?A: Commercial diketene often contains stabilizers (like copper sulfate) and slowly dimerizes to dehydroacetic acid during storage, even at 4 °C. Using aged diketene introduces acidic impurities that catalyze further degradation and drastically reduce the effective molarity of your reagent. Distill under reduced pressure immediately prior to use.
Q: How can I track the progress of the cycloaddition?A: TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate system is highly effective. Phenyl cyanate is UV-active and runs with a high Rf. As the reaction progresses, the 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one product will appear as a distinct, lower-Rf UV-active spot.
Q: Is the 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one product stable for long-term storage?A: Yes. Unlike the starting materials, the fully conjugated 1,3-oxazin-4-one ring is thermodynamically stable. Store the purified crystalline solid in a desiccator at room temperature away from strong nucleophiles (such as primary amines or hydroxides), which can cause ring-opening.
VI. References
Title: Diketene a Privileged Synthon in the Synthesis of Heterocycles. Part 2: Six-Membered Ring Heterocycles.
Source: Advances in Heterocyclic Chemistry (2017).
URL: [Link]
Title: Periselectivity in the aza-Diels–Alder Cycloaddition between α-Oxoketenes and N-(5-Pyrazolyl)imines.
Source: The Journal of Organic Chemistry, ACS Publications (2020).
URL: [Link]
Title: Phenyl cyanate | C7H5NO | CID 70740.
Source: PubChem, National Center for Biotechnology Information.
URL: [Link]
Technical Support Center: Navigating Solubility Challenges with 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one in DMSO
Welcome to the technical support center for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one in DMSO at my desired concentration. What are the initial steps I should take?
A1: Difficulty in dissolving a new chemical entity like 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one is a common challenge. The initial steps should focus on ensuring the quality of your reagents and the physical conditions of your dissolution process.
Purity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3][4] This absorbed water can significantly decrease the solubility of many organic compounds.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO from a sealed bottle.[3][5]
Compound Integrity: Verify the purity and physical form of your 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one. Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[6]
Initial Dissolution Technique: Start by adding the calculated amount of DMSO to your accurately weighed compound. Gentle vortexing for several minutes is a good initial step to facilitate dissolution.[4][7]
Q2: I've tried vortexing, but my compound is still not fully dissolved. What are the next steps?
A2: If initial vortexing is insufficient, you can employ additional physical methods to aid dissolution. However, it's important to consider the potential for compound degradation with some of these techniques.
Sonication: This is a highly effective method for breaking down compound aggregates and enhancing dissolution.[2][7] Place your vial in a bath sonicator for 5-10 minute intervals to avoid excessive heating.[2]
Gentle Warming: Increasing the temperature can enhance the solubility of many compounds.[2][5][7] Use a water bath to gently warm your solution to 30-40°C.[2] It is critical to first assess the thermal stability of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one to prevent degradation.[2]
Q3: My 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one dissolves in DMSO initially but precipitates upon storage or after addition to my aqueous assay buffer. What is happening and how can I prevent this?
A3: This is a common phenomenon known as precipitation, which can occur for several reasons:
Supersaturation: You may have created a supersaturated stock solution that is not stable over time, especially with temperature fluctuations during storage (e.g., freeze-thaw cycles).[2][6]
Poor Aqueous Solubility: Many compounds that are soluble in a strong organic solvent like DMSO will precipitate when diluted into an aqueous buffer.[2]
Solutions:
Optimize Stock Concentration: Determine the maximum practical solubility of your compound in DMSO to avoid creating unstable supersaturated solutions.
Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO.
Method of Dilution: When preparing your final working solution, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.[8]
Final DMSO Concentration: While increasing the final DMSO concentration in your assay can help, be mindful of its potential to cause cellular toxicity or interfere with your assay.[2][7] It is generally recommended to keep the final DMSO concentration below 0.5%.[2][7]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilization
This guide provides a step-by-step workflow for systematically tackling solubility issues with 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one.
Caption: Workflow for dissolving 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one in DMSO.
Guide 2: Preparing a Stock Solution and Working Dilutions
This protocol outlines the best practices for preparing a stock solution and subsequent dilutions to minimize precipitation.
Protocol: Stock and Working Solution Preparation
Determine the Molecular Weight (MW) of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one. (Note: As this is a hypothetical compound for this guide, we will assume a MW of 241.25 g/mol for calculation examples).
Calculate the Mass of Compound Needed:
For 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 0.001 L * 241.25 g/mol * 1000 mg/g = 2.41 mg
Dissolution:
Accurately weigh the compound into a sterile, conical-bottom microfuge tube.
Add the calculated volume of anhydrous DMSO.
Vortex until the compound is fully dissolved. Use sonication or gentle warming if necessary, as described in Guide 1.
Storage of Stock Solution:
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][7]
Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[7][8]
Preparation of Working Solutions:
Thaw a single aliquot of the stock solution at room temperature.
Perform any necessary intermediate dilutions in 100% DMSO.
To prepare the final aqueous working solution, add the DMSO solution to the assay buffer (not the other way around) with gentle mixing.[8]
Data Presentation: Hypothetical Solubility Parameters
The following table provides hypothetical solubility data for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one to illustrate how such information would be presented. Note: This data is for illustrative purposes only.
Solvent
Temperature (°C)
Maximum Solubility (mM)
Method
DMSO
25
~25
Visual Inspection
DMSO
37
~50
Visual Inspection with heating
DMSO + 10% Water
25
~15
Visual Inspection
Ethanol
25
~10
Visual Inspection
PBS (pH 7.4)
25
<0.1
Visual Inspection
Advanced Troubleshooting
Q4: I have followed all the steps, but I still cannot achieve my desired concentration without precipitation in my aqueous buffer. What are my options?
A4: If you continue to face challenges, you may need to consider alternative formulation strategies or solvents.
Co-solvents: In some cases, a mixture of solvents can improve solubility. However, the compatibility of any co-solvent with your experimental system must be validated.
Alternative Solvents: While DMSO is a powerful solvent, other options exist.[5] Solvents like N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) have been used, but their toxicity and compatibility with your assay must be carefully evaluated.[9][10] A greener alternative, Cyrene™, has also been explored as a substitute for DMSO.[11]
Re-evaluate Experimental Design: It may be necessary to adjust your experimental protocol to work within the achievable concentration range of your compound.
Diagram: Decision Tree for Persistent Solubility Issues
Caption: Decision-making workflow for persistent solubility problems.
References
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
Bentham Science. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science.
ACS Publications. (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. ACS Publications.
BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO. BenchChem.
BenchChem. (2025). Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO. BenchChem.
Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath.
BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate.
Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Sigma-Aldrich.
SpringerLink. (n.d.). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. SpringerLink.
National Center for Biotechnology Information. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PubMed Central.
ResearchGate. (n.d.). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. ResearchGate.
National Center for Biotechnology Information. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
ResearchGate. (2019). Interaction of DMSO and water?. ResearchGate.
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews.
National Center for Biotechnology Information. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central.
BenchChem. (2025). Troubleshooting Taladegib solubility issues in DMSO. BenchChem.
ResearchGate. (2014). If I dissolve compounds in DMSO and separate by preparative TLC, That make any problem to evaporate for dissolving in DMSO?. ResearchGate.
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. ResearchGate.
National Center for Biotechnology Information. (2008). Stability of screening compounds in wet DMSO. PubMed.
National Center for Biotechnology Information. (2003). Use of hollow fiber membrane filtration for the removal of DMSO from platelet concentrates. PubMed.
National Center for Biotechnology Information. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed.
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate.
Oreate AI Blog. (2026). The Art and Science of Lyophilizing DMSO: A Deep Dive. Oreate AI Blog.
Quora. (2017). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result?. Quora.
U.S. Environmental Protection Agency. (2025). 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one. CompTox Chemicals Dashboard.
National Institute of Standards and Technology. (n.d.). 6-Methyl-3-(2-nitroxyethyl)-2H-1,3-benzoxazin-4(3H)-one. NIST Chemistry WebBook.
National Center for Biotechnology Information. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. PubChem.
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
Technical Support Center: Purification of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one
Welcome to the technical support guide for the purification of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this het...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this heterocyclic scaffold. The 1,3-oxazin-4-one core is a valuable building block in medicinal chemistry, and achieving high purity is critical for subsequent applications and biological testing.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one in a direct question-and-answer format.
Q1: My post-reaction crude material shows multiple spots on the Thin-Layer Chromatography (TLC) plate. What are the likely impurities and how do I remove them?
A1: Multiple spots on a TLC plate are a common issue stemming from the synthetic route, which typically involves the cyclization of an N-acylated anthranilic acid derivative.[2][4] The impurities are often structurally related to the desired product.
Probable Causes & Identification:
Unreacted Starting Materials: The most common starting materials are a derivative of 3-amino-4-methylbenzoic acid and a phenoxy acylating agent. These are typically more polar than the cyclized product and will appear as distinct spots, often with lower Rf values on silica gel.
Incomplete Cyclization: The intermediate, an N-acylated aminobenzoic acid, may persist if the cyclization reaction (often promoted by an anhydride like acetic anhydride) is incomplete.[2][4] This intermediate is acidic and significantly more polar than the final product.
Hydrolysis/Degradation: The 1,3-oxazin-4-one ring is an ester-like functional group and is susceptible to hydrolysis, especially if exposed to strong aqueous acid or base during work-up.[5] This re-forms the N-acylated aminobenzoic acid intermediate.
Side-Reaction Products: Depending on the specific reagents used, other byproducts could form. For instance, self-condensation of starting materials can sometimes occur.[6]
Solutions:
Aqueous Wash (Work-up): Before attempting chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. Causality: This basic wash deprotonates and removes acidic impurities, such as the unreacted anthranilic acid derivative and the ring-opened intermediate, by pulling them into the aqueous layer.[6][7]
Wash with brine (saturated NaCl solution). Causality: This helps to remove residual water from the organic layer and break up any emulsions.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification Strategy: After the initial work-up, choose a primary purification method based on the nature of the remaining impurities.
Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.[6] See Protocol 2.1 for a detailed procedure.
Recrystallization: If one impurity is present in a small amount or if the product is highly crystalline, recrystallization can be a very efficient and scalable purification method.[7][8] See Protocol 2.2 for guidance.
Q2: My product is an oil and refuses to crystallize, making isolation difficult. What should I do?
A2: An oily product can be frustrating. This phenomenon, known as "oiling out," occurs when a compound separates from a solution as a liquid rather than a crystalline solid.
Probable Causes:
Residual Solvent: Trace amounts of solvent can significantly depress the melting point of a compound, causing it to appear as an oil or a low-melting solid.
Impurities: The presence of impurities disrupts the crystal lattice formation, preventing crystallization and often resulting in an oil.
Supersaturation Issues: The solution may be too highly supersaturated, or cooling may be too rapid, favoring oil formation over the slower process of crystal nucleation and growth.
Solutions:
Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable), to remove all residual solvents.
Attempt Co-evaporation: Dissolve the oil in a volatile solvent like DCM or diethyl ether, then concentrate it again on a rotary evaporator. Repeat this process 2-3 times. Causality: This helps to azeotropically remove less volatile solvents that may be trapped in the oil.
Induce Crystallization:
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solvent. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution to initiate crystallization.
Solvent System Adjustment: If "oiling out" occurs during recrystallization, add a small amount of a solvent in which the compound is more soluble (a "good" solvent) to dissolve the oil, then slowly add a solvent in which it is less soluble (a "poor" solvent) until turbidity appears. Allow this mixture to cool slowly.
Resort to Chromatography: If all attempts to crystallize the product fail, the most reliable path forward is purification by flash column chromatography (see Protocol 2.1 ), which separates compounds based on polarity, not crystallinity.
Q3: The purity of my compound decreases over time or during purification. Why is this happening?
A3: The stability of the 1,3-oxazin-4-one heterocycle is a key consideration.[9] Instability suggests degradation is occurring.
Probable Causes:
Hydrolytic Instability: As mentioned, the oxazinone ring can be hydrolyzed back to the corresponding N-acyl anthranilic acid. This is accelerated by the presence of water, especially under acidic or basic conditions.
Thermal Degradation: While many heterocyclic compounds are robust, prolonged exposure to high temperatures (e.g., during reflux for recrystallization in a high-boiling solvent) can sometimes lead to decomposition.
Photochemical Instability: Some complex organic molecules can be sensitive to light, particularly UV light.
Solutions & Mitigation Strategies:
Maintain Neutral pH: Ensure all work-up and purification steps are performed under neutral conditions. If an acid or base wash is necessary, neutralize the organic phase promptly with a water wash.
Use Anhydrous Solvents: For chromatography, use dry solvents to minimize the risk of on-column hydrolysis.
Avoid Excessive Heat: When removing solvent, use a rotary evaporator with a water bath temperature below 40-50°C. For recrystallization, select a solvent system that does not require excessively high temperatures.
Proper Storage: Store the purified, solid product in a cool, dark, and dry environment. An amber vial in a desiccator is ideal. Storing under an inert atmosphere (nitrogen or argon) can further prolong shelf life.
Detailed Purification Protocols
Protocol 2.1: Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities of differing polarities.
Step-by-Step Methodology:
TLC Analysis: First, analyze your crude material by TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give your product an Rf value of ~0.25-0.35 and show good separation from impurities.
Column Preparation:
Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles.
Sample Loading:
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3x the weight of your crude material) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude material in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
Elution:
Begin eluting with the non-polar solvent mixture determined from your TLC analysis.
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column. A shallow gradient is often best for separating closely-related impurities.[6]
Fraction Collection & Analysis:
Collect fractions in test tubes.
Monitor the fractions by TLC to identify which ones contain your pure product.
Combine the pure fractions, and remove the solvent under reduced pressure.
Final Drying: Dry the resulting solid under high vacuum to remove all solvent traces.
Data Presentation: Suggested Solvent Systems
System Components
Ratio (v/v)
Typical Application
Hexane : Ethyl Acetate
9:1 → 7:3
Standard starting point for gradient elution.
Dichloromethane : Methanol
99:1 → 95:5
For more polar impurities that are not mobile in Hex/EtOAc.
Toluene : Acetone
95:5 → 80:20
An alternative system if other solvents cause issues.
Protocol 2.2: Recrystallization
This method is excellent for removing small amounts of impurities from a solid product, yielding highly pure crystalline material.[10]
Step-by-Step Methodology:
Solvent Selection (Screening): The key to successful recrystallization is finding a suitable solvent. The ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. Test small amounts of your product in different solvents (see table below).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
Cooling & Crystallization:
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
Crystal Collection:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Presentation: Common Solvents for Screening
Solvent
Boiling Point (°C)
Polarity
Notes
Ethanol
78
Polar Protic
A very common and effective solvent for many heterocyclic compounds.[7][8]
Isopropanol
82
Polar Protic
Similar to ethanol, can sometimes offer better results.
Ethyl Acetate
77
Polar Aprotic
Good for compounds of intermediate polarity.
Toluene
111
Non-polar
Can be used alone or in a solvent pair with a more polar solvent.
Heptane/Ethanol
Variable
Solvent Pair
Use a minimal amount of hot ethanol to dissolve, then add hot heptane until cloudy.
Mandatory Visualizations
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for purifying 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one.
Diagram 2: Potential Degradation Pathway
This diagram shows the hydrolytic ring-opening of the oxazinone core.
Caption: Hydrolysis degradation pathway of the 1,3-oxazin-4-one ring.
Frequently Asked Questions (FAQs)
Q: How do I best monitor the purification by TLC?
A: Use a pre-coated silica gel plate. Spot the crude material, the fractions from your column, and a co-spot (crude + fraction) on the same plate. Develop the plate in your chosen solvent system and visualize under a UV lamp (254 nm). The pure product fractions should show a single spot at the same Rf as the main spot in your crude lane.
Q: What should the NMR spectrum of the pure compound look like?
A: A clean ¹H NMR spectrum should show sharp, well-resolved peaks corresponding to the methyl group, the aromatic protons on the benzoxazinone core, and the protons of the phenoxy group. The absence of broad peaks from acidic protons (like -COOH or -NH) is a good indicator that the ring-opened intermediate has been removed.
Q: Can I use a different purification method, like preparative HPLC?
A: Yes, preparative Reverse-Phase HPLC (RP-HPLC) is a powerful tool for obtaining very high purity material, especially on a small scale. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of modifier like formic acid or TFA. However, for larger quantities (>1 gram), flash chromatography or recrystallization is generally more practical.
Q: The synthesis is described in a patent using pyridine as a solvent. Is it difficult to remove?
A: Yes, pyridine has a high boiling point (115°C) and can be difficult to remove completely. After the reaction, it is common to neutralize with acid (like dilute HCl) to form the pyridinium salt, which is water-soluble and can be removed during the aqueous work-up.[7] Alternatively, co-evaporation with a high-boiling, non-polar solvent like toluene can help remove the final traces.
References
Reddy, T. J., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Retrieved from [Link]
Er-Rabah, Y., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Retrieved from [Link]
Khalaf, M. H., & Rasheed, M. K. (2022). Synthesis and identification of benzo[d][2][6]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. Retrieved from [Link]
Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[2][6]-Oxazine Derivatives. Der Pharma Chemica. Retrieved from [Link]
Hoechst Aktiengesellschaft. (1989). Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide and for the purification thereof. Google Patents.
Thilagavathy, R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. PMC. Retrieved from [Link]
Wang, Z., et al. (2021). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers. Retrieved from [Link]
Hoechst Aktiengesellschaft. (1987). Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one-2,2-dioxide as well as for its purification. Google Patents.
Al-Azzawi, A. M., & Al-Rubaie, A. F. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Tikrit Journal of Pure Science. Retrieved from [Link]
Eisenbeis, V., et al. (2022). O2-Mediated Dehydrogenative Phenoxazination of Phenols. ACS Publications. Retrieved from [Link]
Wang, H., et al. (2018). A Facile and Efficient Synthesis of 4H-1,3-Benzoxazine-4-one with Electron-Withdrawing Group Derivatives. ResearchGate. Retrieved from [Link]
Noolvi, M. N., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][2][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. Retrieved from [Link]
Organic Syntheses. (2025). 2-Methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Retrieved from [Link]
de P. R. Moreira, F., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. Retrieved from [Link]
Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Retrieved from [Link]
Al-Awadi, S. A. A., et al. (2012). Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][2][6]oxazin-4-one under Microwave Irradiation Conditions. ResearchGate. Retrieved from [Link]
Jin, S., et al. (2021). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A. Retrieved from [Link]
PubChem. (n.d.). 6-methyl-4H-1,3,5-oxathiazine. Retrieved from [Link]
Oguzie, C. C., et al. (2023). Strategies for Effective Degradation of Methyl Orange Dye in Aqueous Solution via Electrochemical Treatment with Copper/Graphite. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
optimizing reaction conditions for phenoxy group installation on 1,3-oxazin-4-one
Welcome to the technical support center for the synthesis and functionalization of 1,3-oxazin-4-one derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and functionalization of 1,3-oxazin-4-one derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working to install phenoxy groups onto this important heterocyclic scaffold. The 1,3-oxazin-4-one core is a privileged structure in medicinal chemistry, but its functionalization can present unique challenges.[1]
This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the chemical principles behind each strategic choice.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for forming a C-O bond between a phenol and a 1,3-oxazin-4-one core?
There are three principal, well-established methods for this type of O-arylation:
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a phenoxide with a 1,3-oxazin-4-one bearing a suitable leaving group (e.g., a halogen) at an activated position. The reaction is driven by the electron-deficient nature of the heterocyclic ring, which stabilizes the negatively charged intermediate (Meisenheimer complex).[2][3] The efficiency of SNAr is highly dependent on the electronic properties of the oxazinone ring.[4]
Ullmann Condensation: A classical copper-catalyzed cross-coupling reaction between a halo-substituted 1,3-oxazin-4-one and a phenol.[5] While traditional Ullmann conditions were often harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper salts with specific ligands, allowing for milder conditions.[5][6]
Buchwald-Hartwig C-O Coupling: A powerful and versatile palladium-catalyzed cross-coupling reaction.[7] This method is renowned for its broad substrate scope and functional group tolerance, often providing higher yields and selectivity under milder conditions than Ullmann-type reactions.[8] It requires a carefully selected combination of a palladium catalyst, a phosphine ligand, and a base.[9]
Q2: Which position on the 1,3-oxazin-4-one ring is most susceptible to reaction?
The 1,3-oxazin-4-one core possesses two primary electrophilic sites: the C2 and C4 carbons, due to the influence of the adjacent oxygen and nitrogen atoms and the carbonyl group.[1] Therefore, if you are starting with a halo-substituted precursor (e.g., 2-chloro-1,3-oxazin-4-one), this position is primed for nucleophilic attack or cross-coupling. Ring-opening at the C2-O bond can also occur under harsh basic conditions, which is a key consideration during reaction optimization.[10]
Q3: How do I choose between a copper-catalyzed (Ullmann) and a palladium-catalyzed (Buchwald-Hartwig) approach?
The choice depends on several factors including cost, substrate sensitivity, and desired reaction conditions.
Palladium (Buchwald-Hartwig): Generally the first choice for its high efficiency, broad scope, and milder conditions. It is particularly effective for less reactive aryl chlorides and complex substrates with sensitive functional groups.[11] However, palladium catalysts and specialized phosphine ligands can be expensive.
Copper (Ullmann): A more cost-effective option. Modern Ullmann protocols are much improved, but they can sometimes require higher temperatures than palladium-catalyzed reactions.[5][12] They can be an excellent choice for specific substrates and are less sensitive to air and moisture than some palladium systems.
Q4: What are the critical safety precautions for these reactions?
Inert Atmosphere: Both Ullmann and particularly Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the catalyst.[11] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried, degassed solvents.
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are pyrophoric and highly reactive with water. Handle them with extreme care in a fume hood.
Solvents: Anhydrous, aprotic polar solvents like DMF, Dioxane, and Toluene are commonly used.[13] These are flammable and have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each reagent.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low conversion is the most common issue. The underlying cause can usually be traced back to one of the core reaction components.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Q: I'm not getting any product in my Buchwald-Hartwig coupling. What's the first thing to check?
A: The most likely culprit is an inactive catalyst. The active Pd(0) species is highly sensitive to oxidation.[11]
Cause: Exposure of the palladium source (e.g., Pd(OAc)₂) or the phosphine ligand to air. Insufficiently degassed solvent.
Solution:
Use a Pre-catalyst: Modern Buchwald pre-catalysts are air-stable and form the active Pd(0) species in situ, leading to more reproducible results.[13]
Ensure Inert Conditions: Use a glovebox for reagent preparation. Solvents must be anhydrous and thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.
Fresh Reagents: Use a fresh bottle of palladium catalyst and ligand.
Q: My yield is low, and I suspect my base is the problem. How do I choose the right one?
A: Base selection is critical and depends on the coupling method. The base's primary role is to deprotonate the phenol, making it a more potent nucleophile.
For Buchwald-Hartwig: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common, but if your substrate is base-sensitive, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent, milder alternatives.[13]
For Ullmann Condensation: Inorganic bases are standard. K₂CO₃ or Cs₂CO₃ are often effective. The choice can influence reaction rate and selectivity.[12]
Troubleshooting: If using a weaker base like K₂CO₃ in a Buchwald-Hartwig reaction results in a stall, switching to a stronger base like NaOtBu can significantly increase the reaction rate.[11] Always ensure your base is anhydrous, as water will quench the base and inhibit the reaction.
Q: I'm using an aryl chloride on my oxazinone, and the reaction is very slow. What can I do?
A: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in cross-coupling reactions due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[11]
Cause: High activation energy for the oxidative addition of the C-Cl bond to the metal center.
Solution:
Change Ligand (Buchwald-Hartwig): This is the most effective solution. Use modern, bulky, and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands are specifically designed to facilitate the activation of C-Cl bonds.[9][13]
Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. Reactions involving aryl chlorides often require temperatures between 100-130 °C.[13]
Change Substrate: If feasible, synthesize the analogous 2-bromo- or 2-iodo-1,3-oxazin-4-one. The reactivity order is I > Br > Cl.[14]
Table 1: Comparison of typical starting conditions for Palladium- and Copper-catalyzed O-arylation.
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates competing reaction pathways. Identifying these side products is key to mitigating their formation.
Q: I see a major side product that corresponds to my starting material without the halogen (hydrodehalogenation). What causes this?
A: Hydrodehalogenation (Ar-X → Ar-H) is a common side reaction in cross-coupling chemistry, especially in the presence of trace moisture or other proton sources.
Cause: A competing pathway in the catalytic cycle where an intermediate is protonated or undergoes β-hydride elimination instead of reductive elimination to form the desired C-O bond.[11]
Solution:
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use a fresh bottle of anhydrous solvent.
Degas Thoroughly: Remove all dissolved oxygen from the solvent, as it can promote catalyst degradation and side reactions.
Optimize Base/Ligand: In some cases, the choice of base or ligand can influence the prevalence of this side reaction.
Q: My mass spec shows a product corresponding to the opened oxazinone ring. Why is my starting material decomposing?
A: The 1,3-oxazin-4-one ring, particularly the ester-like C4-N3 bond and the C2-O1 bond, can be susceptible to cleavage under harsh conditions.[10]
Cause: The reaction conditions (especially a combination of strong base and high temperature) are too harsh for the heterocyclic core.
Solution:
Use a Milder Base: If you are using a strong base like NaOtBu or KOtBu, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[13] These often provide a better balance between reactivity and substrate stability.
Lower the Reaction Temperature: Screen the reaction at a lower temperature (e.g., start at 80 °C). While this may slow the reaction, it can preserve the integrity of the scaffold.
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions and subsequent product degradation.
Caption: Key steps in the palladium-catalyzed C-O bond formation.
References
The Synthesis of Multifunctionalized 1,3-Oxazin-4-ones from Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. Available at: [Link]
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Synthesis, characterization of some new 1,3-oxazine-4-one derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole moiety with screening some of their biological activity. ResearchGate. Available at: [Link]
One-Pot Green Synthesis of 4H-Benzo[d][15][16]oxazin-4-one Derivatives via Visible-Light Catalysis. New Journal of Chemistry (RSC Publishing). Available at: [Link]
N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. PMC. Available at: [Link]
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Ullmann condensation. Wikipedia. Available at: [Link]
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
Optimization of the N-arylation reaction conditions. ResearchGate. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
Process of preparing phenyl heterocycles useful as cox-2 inhibitors.Google Patents.
Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC. Available at: [Link]
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ResearchGate. Available at: [Link]
C–H Nucleophilic Substitution for the Diversity-Oriented Modification of Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. Available at: [Link]
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available at: [Link]
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC. Available at: [Link]
Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. Available at: [Link]
Synthesis and identification of benzo[d][15][16]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. Available at: [Link]
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]
Modern Strategies for Heterocycle Synthesis. PMC. Available at: [Link]
Help with Low Yield Synthesis. Reddit. Available at: [Link]
Modern Strategies for Heterocycle Synthesis. ResearchGate. Available at: [Link]
Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
A Facile and Efficient Synthesis of 4H-1,3-Benzoxazine-4-one with Electron-Withdrawing Group Derivatives. ResearchGate. Available at: [Link]
Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ResearchGate. Available at: [Link]
Synthesis of 2-phenyl-4H-benzo[d][15][16]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Available at: [Link]
Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership. Macromolecules. Available at: [Link]
side reactions in the synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-
Welcome to the Technical Support Center for Oxazinone Synthesis Workflows . As a Senior Application Scientist, I have structured this guide to move beyond basic protocols and dissect the chemical causality behind every f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Oxazinone Synthesis Workflows . As a Senior Application Scientist, I have structured this guide to move beyond basic protocols and dissect the chemical causality behind every failure point in the synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- .
The synthesis relies on the delicate cycloaddition between an in situ generated acetylketene (derived from diketene) and phenyl cyanate. When the kinetic balance of this system is disrupted, competitive side reactions rapidly dominate the reaction landscape.
Part 1: Mechanistic Overview & Reaction Pathways
To troubleshoot effectively, you must first understand the competing pathways in your reaction flask. The formation of 1,3-oxazin-4-ones from diketene involves the initial thermal isomerization of diketene to a highly reactive acetylketene intermediate[1]. If this intermediate is not immediately intercepted by phenyl cyanate, or if the cyanate is degraded, your yield will collapse.
Reaction network for target oxazinone synthesis and major side reactions.
Part 2: Troubleshooting Guide - Managing Side Reactions
Q: Why am I seeing a massive insoluble white precipitate instead of my target oxazinone?A: This is likely 2,4,6-triphenoxy-1,3,5-triazine , the cyclotrimerization product of phenyl cyanate. Phenyl cyanate is notoriously prone to cyclotrimerization, yielding this triazine as a thermodynamic sink[2].
Causality: This occurs due to elevated temperatures before diketene activation, or the presence of trace Lewis acids/bases in your glassware or solvent.
Solution: Ensure the solvent (e.g., toluene) is strictly anhydrous. Maintain the reaction temperature precisely at the activation threshold of diketene (110–130 °C) but avoid prolonged heating of phenyl cyanate without diketene present.
Q: My GC-MS shows a major byproduct at m/z 168. What is this and how do I prevent it?A: A mass of 168 corresponds to dehydroacetic acid (DHA) , the dimerization product of diketene. Early studies on ketene derivatives have documented the reaction of diketene with various cyanates, highlighting the necessity of strict stoichiometric and thermal control to avoid this[3].
Causality: High local concentration of diketene. Diketene isomerizes to the highly reactive acetylketene upon heating; if it doesn't immediately trap the phenyl cyanate, it reacts with another diketene molecule.
Solution: Implement a syringe pump addition protocol. Adding diketene dropwise keeps the steady-state concentration of acetylketene low, kinetically favoring the bimolecular cycloaddition with phenyl cyanate over diketene dimerization.
Q: I am detecting phenol in my reaction mixture, and the yield of the oxazinone is low. Why?A: Phenol is generated via the hydrolysis of phenyl cyanate .
Causality: Moisture in the reaction environment. Phenyl cyanate reacts with water to form phenol and cyanic acid (which further trimerizes to cyanuric acid).
Solution: Flame-dry all glassware, use Schlenk line techniques, and utilize anhydrous solvents stored over activated 4Å molecular sieves.
Part 3: Quantitative Data & Quality Control
To monitor the health of your reaction, track the following analytical markers. Recent advances in 1,3-oxazin-4-one synthesis emphasize the importance of controlling condensation conditions to avoid these competitive pathways.
Side Product / Issue
Analytical Marker (GC-MS / IR)
Mechanistic Cause
Mitigation Strategy
Typical Yield Impact
Dehydroacetic Acid (DHA)
GC-MS: m/z 168IR: 1710 cm⁻¹
Diketene dimerization
Syringe pump addition (0.1 mL/min)
-15% to -30%
2,4,6-Triphenoxy-1,3,5-triazine
GC-MS: m/z 357Visual: Insoluble white solid
Phenyl cyanate trimerization
Avoid trace Lewis acids; strict temp control
-20% to -50%
Phenol
GC-MS: m/z 94IR: Broad 3300 cm⁻¹
Phenyl cyanate hydrolysis
Schlenk techniques; anhydrous solvents
-5% to -15%
Part 4: Standardized Experimental Protocol
Self-Validating Workflow for 6-Methyl-2-phenoxy-4H-1,3-oxazin-4-one
Objective: Maximize cycloaddition efficiency while actively suppressing diketene dimerization and phenyl cyanate trimerization.
Step 1: System Preparation (Moisture Elimination)
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.
Validation: A rigorously dry system prevents the hydrolysis of phenyl cyanate to phenol. Ensure the argon line passes through a Drierite column.
Step 2: Reagent Loading
Dissolve 10.0 mmol of phenyl cyanate in 20 mL of anhydrous toluene (stored over 4Å molecular sieves). Heat the solution to 110 °C (internal temperature) using a silicone oil bath.
Step 3: Controlled Addition (Concentration Management)
Load 11.0 mmol of diketene into a gas-tight syringe. Using a syringe pump, add the diketene dropwise to the heated phenyl cyanate solution at a strict rate of 0.1 mL/min.
Causality: Slow addition ensures the steady-state concentration of acetylketene remains low, forcing it to react with the abundant phenyl cyanate rather than dimerizing into dehydroacetic acid.
Step 4: Reaction Monitoring
Stir the mixture at 110 °C for an additional 2 hours post-addition.
Validation: Monitor via FT-IR. The reaction is complete when the strong -NCO stretching band of phenyl cyanate at ~2250 cm⁻¹ completely disappears.
Step 5: Isolation and Purification
Cool the mixture to room temperature. Filter off any insoluble white precipitate (triazine byproduct). Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/ethyl acetate) to afford the pure 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one.
Part 5: FAQs on Handling and Scale-Up
Q: Can I substitute phenyl cyanate with phenyl isocyanate?A: No. While phenyl isocyanate reacts with diketene, it yields a 1,3-oxazine-2,4-dione derivative, not the target 1,3-oxazin-4-one. The oxygen atom in the phenoxy group of your target molecule originates specifically from the cyanate (-O-C≡N) linkage.
Q: Why do we use a 1.1x molar excess of diketene in the protocol?A: Diketene is highly volatile and prone to trace dimerization even under optimal conditions. A slight 10% excess compensates for this inevitable kinetic loss, ensuring complete consumption of the more expensive phenyl cyanate precursor without overwhelming the system and causing runaway dimerization.
Q: Is it safe to scale this reaction directly to a 100-gram batch?A: Direct volumetric scale-up is dangerous. The isomerization of diketene to acetylketene and the subsequent cycloaddition are exothermic. At a 100-gram scale, heat dissipation becomes a critical bottleneck. You must scale up using continuous flow chemistry or meticulously controlled jacketed reactors to prevent thermal runaway.
References
Source: RSC (Organic Chemistry Frontiers)
Source: LookChem (Academic Research Database)
Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6
Source: ScholarWorks at WMU
URL
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online
Operator: Dr. A. Vance, Senior Application Scientist
Ticket ID: OX-401-TRBL
Subject: Optimization, Stability, and Reactivity of 2-Phenoxy-1,3-oxazin-4-one Scaffolds
Executive Summary
You are likely working with 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one for one of two reasons: as a pharmacophore for serine protease inhibition (specifically Human Leukocyte Elastase - HLE) or as a masked synthon for the regioselective synthesis of pyrimidines (uracil derivatives).
This scaffold is chemically "promiscuous." Its utility stems from the high electrophilicity at the C2 and C4 positions, but this also makes it notoriously unstable in the presence of moisture or "hard" nucleophiles. This guide addresses the three most common failure modes: Hydrolytic Ring Opening , Regioselectivity Issues during Derivatization , and Purification Decomposition .
Module 1: Synthesis & Purity Optimization
User Issue: "My reaction yield is low (<30%), and the product turns into a white sludge during filtration."
Root Cause Analysis
The synthesis of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one typically involves the [4+2] cycloaddition of phenyl cyanate with diketene (or a diketene equivalent like 2,2,6-trimethyl-4H-1,3-dioxin-4-one).
The "white sludge" is almost certainly 3-oxobutanamide (acetoacetamide) derivatives formed by the hydrolytic cleavage of the oxazinone ring. This ring system is an acyl-imidate equivalent; water attacks C2 or C4 rapidly, destroying the heterocycle.
Troubleshooting Protocol
Parameter
Standard Condition
Optimization / Fix
Solvent
Toluene/DCM
Switch to Xylene or Chlorobenzene. Higher boiling points allow for rapid thermal cyclization, minimizing the window for side reactions. Must be anhydrous (<50 ppm H₂O).
Reagent Quality
Diketene
Use TKD (2,2,6-trimethyl-4H-1,3-dioxin-4-one). Diketene polymerizes easily. TKD generates acetylketene in situ at >100°C, providing a cleaner reaction profile.
Atmosphere
Nitrogen balloon
Argon Schlenk Line. Positive pressure is mandatory. Even ambient humidity during sampling can trigger ring opening.
Work-up
Aqueous wash
NEVER wash with water. Remove solvent in vacuo and purify via recrystallization (Hexane/Et₂O) or flash chromatography on neutral alumina (Silica is too acidic and contains water).
Visual Workflow: Synthesis & Degradation
Figure 1: Synthesis pathway emphasizing the critical moisture-sensitive control point.
Module 2: Reactivity & Derivatization (The "Application" Phase)
User Issue: "I am trying to substitute the phenoxy group with an amine, but I'm getting a mixture of ring-opened products and pyrimidines."
The Mechanistic Conflict
The 1,3-oxazin-4-one ring has two electrophilic sites:
C2 (Imidate carbon): Attack here leads to substitution (displacement of phenoxy group).
C4 (Lactone carbonyl): Attack here leads to ring opening.
Reaction Control Guide
Scenario A: Target is a Pyrimidine (Uracil Derivative)
If you want to convert the oxazinone to a pyrimidine (e.g., 6-methyluracil derivative):
Reagent: Primary amine (R-NH₂).
Mechanism: The amine attacks C2, displacing the phenoxy group to form an intermediate amidine, which then rearranges/cyclizes.
Protocol:
Dissolve oxazinone in glacial acetic acid or refluxing ethanol .
Add amine (1.1 eq).
Reflux for 2-4 hours.
Why: Acidic conditions or high heat favor the thermodynamically stable pyrimidine ring over the kinetic ring-opened adduct.
Scenario B: Target is an Enzyme Inhibitor (HLE)
If you are testing bioactivity, the molecule acts as an acyl-enzyme inhibitor .[1]
Mechanism: The active site serine of the enzyme attacks C4 (carbonyl), opening the ring and acylating the enzyme. The 2-phenoxy group stabilizes this acyl-enzyme complex.
Warning: In buffer solution (pH 7.4), the half-life of this compound may be <30 minutes due to spontaneous hydrolysis.
Fix: Prepare stocks in dry DMSO . Add to the assay buffer immediately before reading. Do not pre-incubate without substrate.
Visual Pathway: Nucleophilic Selectivity
Figure 2: Divergent reaction pathways. Control temperature and pH to select between Pyrimidine formation (C2 attack) and Ring Opening (C4 attack).
Module 3: Analytical Characterization (FAQ)
Q: How do I distinguish the oxazinone from the hydrolyzed open-chain byproduct by NMR?
A: The ¹H NMR and IR signatures are distinct.
Feature
6-methyl-2-phenoxy-4H-1,3-oxazin-4-one (Intact)
Hydrolysis Product (Ring Opened)
C6-Methyl (¹H NMR)
δ 2.1 - 2.3 ppm (Sharp singlet)
δ 2.2 ppm (Often splits or shifts due to keto-enol tautomerism)
C5-H (¹H NMR)
δ 5.8 - 6.0 ppm (Sharp singlet, vinylic)
δ 3.4 ppm (CH₂ of keto form) or δ 5.0 (enol form)
NH Signal
Absent
Present (Broad, exchangeable, >8.0 ppm)
IR Carbonyl
~1760–1780 cm⁻¹ (Lactone/Ester character)
~1650–1690 cm⁻¹ (Amide I band)
Q: My Mass Spec (ESI) shows a peak at M+18. Is this a hydrate?A: No. It is likely the hydrolysis product formed inside the source or present in your sample. 1,3-oxazin-4-ones do not form stable hydrates; they react with water to open the ring. If you see M+18 (M+H₂O), your compound has degraded.
References
Gütschow, M., et al. (1999). "2-(Diethylamino)thieno[1,3]oxazin-4-ones as stable inhibitors of human leukocyte elastase."[1] Journal of Medicinal Chemistry, 42(26), 5437-5447.
Relevance: Establishes the stability profile and hydrolysis kinetics of 2-substituted-1,3-oxazin-4-ones.
Chylińska, J. B., et al. (1990).[2] "Dihydro-1,3-oxazine Derivatives and their Antitumor Activity." Journal of Heterocyclic Chemistry.
Relevance: Discusses the synthesis and reactivity of the oxazine core.
Talele, H. R., et al. (2012).[2] "Synthesis of Chiral Helical 1,3-Oxazines." Organic Letters, 14(12), 3166.[2]
Relevance: Provides modern protocols for cyclization and handling of oxazine deriv
Abdel-Rahman, R. M., et al. (2021). "Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives." Journal of Heterocyclic Chemistry.
Relevance: Details the mechanism of converting oxazinones/thioxazinones into pyrimidines via amine nucleophiles.
Technical Support Center: Overcoming Poor Cell Permeability of 1,3-Oxazin-4-one Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the notoriously challenging cell perm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the notoriously challenging cell permeability issues associated with 1,3-oxazin-4-one and benzoxazinone derivatives.
While the 1,3-oxazin-4-one scaffold is a highly versatile pharmacophore found in numerous bioactive compounds (including anti-obesity drugs and elastase inhibitors), its physicochemical properties often lead to a steep drop-off between biochemical potency and cell-based efficacy. This guide synthesizes field-proven logic, structural optimization strategies, and self-validating experimental protocols to help you overcome these barriers.
Part 1: Diagnostic Logic & Troubleshooting Workflow
Before synthesizing new analogs, it is critical to diagnose why your 1,3-oxazin-4-one compound is failing to permeate the cell. The failure is typically driven by one of three mechanisms: poor passive diffusion (due to high polar surface area), active efflux (transporter-mediated), or aqueous insolubility/instability.
Workflow for diagnosing and resolving 1,3-oxazin-4-one permeability issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: My 1,3-oxazin-4-one derivative shows potent biochemical activity (IC50 < 10 nM) but zero efficacy in cell-based assays. How do I pinpoint the cause?A1: This is a classic attrition point. The 1,3-oxazin-4-one core is a fused heterocyclic system that can be highly lipophilic, causing it to precipitate in aqueous media, or it can possess hydrogen bond donors that restrict lipid bilayer entry[1]. To determine the exact causality, run a Parallel Artificial Membrane Permeability Assay (PAMPA) alongside a Caco-2 assay.
If PAMPA is high but Caco-2 is low, suspect active efflux by membrane transporters.
If both are low, the issue is poor passive diffusion or poor kinetic solubility.
Q2: How can I structurally modify the 1,3-oxazin-4-one core to improve passive permeability without losing target affinity?A2: High polar surface area (PSA) and excessive hydrogen bond donors (HBDs) restrict transcellular diffusion. For benzoxazinone and related derivatives, replacing polar moieties with more lipophilic, less hydrogen-bonding equivalents improves permeability. For example, in the development of 6,6-fused bicyclic WDR5 inhibitors, replacing an imidazole-imine group with an N-linked imidazole or 2-methylimidazole maintained target potency while significantly enhancing drug-like properties and cellular permeability[1]. Additionally, exploiting intramolecular hydrogen bonding can effectively mask polar groups from the aqueous environment, increasing the apparent lipophilicity and membrane permeation[2].
Q3: The compound has good passive permeability in PAMPA but fails in Caco-2 cells. What is the mechanism, and how do I troubleshoot?A3: If your derivative permeates the artificial PAMPA membrane but fails in living Caco-2 cells, it is almost certainly a substrate for apical efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). To validate this mechanistically, calculate the efflux ratio (ER). An ER > 2.0 indicates active efflux. You can confirm this by co-administering a known P-gp inhibitor, such as verapamil or cyclosporine A; if the efflux ratio decreases and permeability is restored, P-gp is the culprit[3].
Q4: The 1,3-oxazin-4-one ring is undergoing rapid hydrolysis in cell culture media. How do I stabilize it while maintaining permeability?A4: The 1,3-oxazin-4-one ring contains a cyclic ester/amide-like linkage that is susceptible to nucleophilic attack or enzymatic cleavage (by esterases) in biological media before it reaches the intracellular target. If structural modifications (like steric shielding at the C-2 position) compromise target binding, consider a prodrug strategy. Formulating the compound as an ester prodrug (e.g., an octylester) can temporarily mask polar groups, enhance cellular permeability, and protect the core until intracellular esterases cleave it into the active moiety[4].
Part 3: Mechanistic Pathway of Efflux
Understanding how your compound interacts with the cell membrane is critical. Below is the logical relationship between passive diffusion, active efflux, and chemical inhibition.
Mechanism of P-glycoprotein-mediated efflux of 1,3-oxazin-4-ones and its pharmacological inhibition.
Part 4: Quantitative Data & Benchmarks
Use the following benchmarks to evaluate your compound's performance during hit-to-lead optimization.
Parameter
Poor Permeability Range
Optimal Target Range
Causality / Troubleshooting Action
PAMPA
< cm/s
> cm/s
Indicates poor passive diffusion. Reduce PSA or H-bond donors.
Caco-2 (A-B)
< cm/s
> cm/s
Indicates poor overall cellular uptake. Check efflux or solubility.
Efflux Ratio (B-A / A-B)
> 2.0
< 2.0
Indicates active P-gp/BCRP efflux. Co-dose with Verapamil.
Kinetic Solubility
< 10 µM
> 50 µM
Compound precipitates in assay media. Use prodrug or formulation.
Lipophilicity (clogP)
> 5.0 or < 1.0
2.0 - 4.0
High clogP causes membrane trapping; low clogP prevents lipid entry.
Part 5: Experimental Methodologies
Protocol: Self-Validating Caco-2 Permeability and Efflux Inhibition Assay
This protocol is designed to definitively separate passive permeability issues from active efflux mechanisms.
Step 1: Cell Seeding and Monolayer Validation
Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well transwell plates at a density of
cells/cm².
Culture for 21 days, changing the medium every other day.
Self-Validation: Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only proceed with inserts exhibiting a TEER > 250 Ω·cm². This ensures that any measured permeability is transcellular, not paracellular leakage.
Step 2: Dosing Solution Preparation
Prepare a 10 µM solution of the 1,3-oxazin-4-one compound in HBSS buffer (pH 7.4).
Critical: Maintain the final DMSO concentration at ≤1% to prevent membrane toxicity and artificial inflation of permeability.
Step 3: Apical-to-Basolateral (A-B) Transport Assessment
Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.
Incubate at 37°C on an orbital shaker (100 rpm) for 2 hours.
Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes.
Step 4: Basolateral-to-Apical (B-A) Transport Assessment
Reverse the setup: Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.
Incubate and sample from the apical chamber at the same time intervals.
Calculate the Apparent Permeability (
) for both directions and determine the Efflux Ratio (ER = / ).
Step 5: Efflux Inhibition (Troubleshooting Step)
If ER > 2.0, repeat Steps 3 and 4 in the presence of 50 µM Verapamil (a known P-gp inhibitor) added to both chambers.
A significant drop in the ER confirms that the poor permeability is driven by P-gp mediated efflux rather than passive diffusion[3].
Step 6: LC-MS/MS Analysis
Quench all extracted aliquots with cold acetonitrile containing an internal standard.
Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to quantify compound concentrations and finalize
calculations.
Part 6: References[1] Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. PubMed Central (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7446698/[4] Synthesis and Testing of Inhibitors for JumonjiC Domain-Containing Histone Demethylases. FreiDok plus. URL:https://freidok.uni-freiburg.de/data/215779[3] Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00228[2] Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. MDPI. URL:https://www.mdpi.com/1420-3049/14/10/4246
Validating the Mechanism of Action of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one: A Comparative Guide for Serine Protease Inhibitors
Executive Summary & Structural Rationale For drug development professionals and enzymologists targeting dysregulated serine proteases (such as Human Neutrophil Elastase [HNE], Proteinase 3, or Cathepsin G), selecting the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
For drug development professionals and enzymologists targeting dysregulated serine proteases (such as Human Neutrophil Elastase [HNE], Proteinase 3, or Cathepsin G), selecting the correct inhibitor chemotype is paramount. 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one represents a highly specialized class of mechanism-based (suicide) inhibitors.
Unlike standard competitive antagonists, 4H-1,3-oxazin-4-ones do not merely occupy the active site; they actively hijack the enzyme's catalytic machinery to form a stable, slowly reversible covalent bond[1]. This guide objectively compares the performance of this oxazinone derivative against clinical and laboratory alternatives, providing the theoretical causality and self-validating experimental protocols required to verify its mechanism of action (MoA).
Mechanism of Action: The Acylation Pathway
The efficacy of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one is dictated by its precise structural geometry. The causality of its inhibition lies in the highly electrophilic C4 carbonyl (or C2 position, depending on the specific binding mode) and the 2-phenoxy moiety, which acts as an optimal leaving group.
When the inhibitor docks into the active site of a serine protease, the catalytic Serine (Ser195 in chymotrypsin numbering) executes a nucleophilic attack on the oxazinone ring. This triggers a ring-opening event, expelling the phenoxy group and generating a stable acyl-enzyme intermediate[2]. Because the deacylation rate constant (
) is heavily suppressed by the steric and electronic properties of the ring-opened adduct, the enzyme is effectively paralyzed.
Caption: Mechanism of action: Acylation of the active site serine by 4H-1,3-oxazin-4-one inhibitors.
Comparative Performance Analysis
To objectively evaluate 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one, we must benchmark it against two standard alternatives: Sivelestat (a clinically approved, reversible acylating inhibitor of HNE) and PMSF (Phenylmethylsulfonyl fluoride, a ubiquitous, irreversible laboratory reagent).
Standard
values are fundamentally flawed for mechanism-based inhibitors because their apparent potency increases over time as the covalent complex accumulates. Instead, performance is quantified by the second-order rate constant of inactivation () and the half-life of the acyl-enzyme intermediate ().
Table 1: Quantitative Comparison of Serine Protease Inhibitors
Data synthesis based on standard kinetic profiling of benzoxazinone and oxazinone derivatives[1],[2].
Experimental Validation Protocols
To prove that 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one operates via the proposed MoA, researchers must deploy self-validating assay systems. The following protocols are designed to differentiate true mechanism-based acylation from simple competitive binding or non-specific irreversible degradation.
Causality: Because the inhibitor forms a covalent bond over time, a standard dose-response curve will yield shifting
values depending on incubation time. Measuring isolates the binding affinity () from the covalent acylation rate (), providing a true metric of biochemical efficiency.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 nM solution of recombinant Human Neutrophil Elastase (HNE) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
Inhibitor Titration: Prepare serial dilutions of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one ranging from 0.1 μM to 50 μM.
Continuous Assay Initiation: Add a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC at
) to the enzyme solution. Immediately inject the inhibitor dilutions into the wells.
Data Acquisition: Monitor the release of AMC fluorophore (Ex: 380 nm / Em: 460 nm) continuously for 60 minutes.
Kinetic Analysis: The progress curves will be non-linear (exponential decay of the rate). Fit the data to the integrated rate equation for time-dependent inhibition to extract the observed rate constant (
) for each concentration. Plot vs. [Inhibitor] to calculate (asymptote) and (concentration at half-maximal ).
Causality: To distinguish the slowly reversible acylation of the oxazinone from the permanent irreversible sulfonylation of PMSF, we utilize a jump dilution assay. By forcing the equilibrium backward via massive dilution, a self-validating system is created: if the enzyme is permanently dead, activity remains at zero. If it is an acyl-enzyme intermediate, the catalytic activity will slowly resurrect at a rate proportional to
(deacylation).
Step-by-Step Methodology:
Pre-incubation: Incubate HNE (1 μM) with the oxazinone inhibitor (10 μM,
) for 30 minutes to ensure >95% formation of the acyl-enzyme complex. Run a parallel vehicle control (DMSO).
Rapid Dilution (The "Jump"): Dilute the pre-incubated mixture 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate. (Final enzyme concentration = 10 nM, final inhibitor concentration = 0.1 μM).
Continuous Monitoring: Immediately measure fluorescence over 2 to 4 hours.
Validation: Calculate the recovery of the initial velocity (
) compared to the uninhibited vehicle control. The slow upward curvature of the fluorescence plot confirms the slow hydrolysis of the acyl-enzyme intermediate and the regeneration of free Ser195.
Caption: Jump dilution assay workflow for assessing acyl-enzyme stability and reversibility.
References
Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Target-Based Screen Against a Periplasmic Serine Protease That Regulates Intrabacterial pH Homeostasis in Mycobacterium tuberculosis
PubMed Central (PMC) - NIH
URL:[Link][2]
Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G
Bentham Science
URL:[Link][3]
structure-activity relationship (SAR) of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one and its biologically relevant analogs. These compounds belong to a class of hetero...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one and its biologically relevant analogs.
These compounds belong to a class of heterocyclic serine protease inhibitors, specifically targeting Human Leukocyte Elastase (HLE) and related enzymes (e.g., chymotrypsin, cathepsin G). The 1,3-oxazin-4-one scaffold (often fused as 4H-3,1-benzoxazin-4-one ) acts as a "suicide substrate" or alternate substrate inhibitor, acylating the active site serine to form a transient or stable acyl-enzyme complex.
Executive Summary
Core Scaffold : 4H-1,3-oxazin-4-one (monocyclic) and 4H-3,1-benzoxazin-4-one (bicyclic).
Primary Target : Human Leukocyte Elastase (HLE) (
).
Mechanism of Action : Acylation of the catalytic Serine-195 residue, leading to enzyme inactivation.
Key SAR Driver : The 2-phenoxy group serves as a leaving group or recognition element that accelerates acylation (
), while the 6-methyl group (on the ring system) modulates hydrolytic stability and lipophilic binding.
Mechanistic Basis: The Acyl-Enzyme Intermediate
The potency of 1,3-oxazin-4-one analogs relies on their ability to mimic the natural peptide substrate of elastase. The mechanism involves three distinct phases:
Michaelis Complex (
) : Non-covalent binding of the inhibitor to the S1 specificity pocket.
Acylation (
) : Nucleophilic attack by Ser-195 on the C4 carbonyl of the oxazinone ring. The ring opens, releasing the constraint and forming a stable acyl-enzyme intermediate.
Deacylation (
) : Hydrolysis of the acyl-enzyme bond. For effective inhibitors, this step must be extremely slow ().
Mechanism Diagram (Graphviz)
Caption: Mechanism of HLE inhibition by oxazinone analogs. Effective inhibition requires a rapid acylation rate (
) and a negligible deacylation rate ().
Structure-Activity Relationship (SAR) Analysis
The SAR of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one is defined by two critical vectors: the C2-Substituent (Electronic/Steric) and the Ring Substitution (Stability) .
A. The C2-Phenoxy Group (The "Warhead" Tuner)
The substituent at position 2 is the primary determinant of reactivity.
Electron Withdrawal : Electron-withdrawing groups (EWGs) on the phenoxy ring (e.g., 4-Cl, 4-
) increase the electrophilicity of the C4 carbonyl, significantly increasing the acylation rate ().
Leaving Group Ability : In some mechanisms, the 2-substituent facilitates ring opening. A 2-phenoxy group is a better leaving group than a 2-alkyl or 2-ethoxy group, often leading to higher potency but lower chemical stability (half-life in buffer).
Steric Fit : The phenoxy group occupies the S1 or S1' pocket of HLE. Large ortho-substituents on the phenoxy ring can hinder binding.
B. The 6-Methyl Group (Ring Stability)
Monocyclic vs. Bicyclic :
In monocyclic 1,3-oxazin-4-ones, a 6-methyl group (derived from diketene synthesis) stabilizes the heterocyclic ring against spontaneous hydrolysis.
In bicyclic (benzoxazinone) analogs, the "6-methyl" (located on the fused benzene ring) increases lipophilicity (
), improving membrane permeability and binding affinity to the hydrophobic regions of the enzyme active site.
Effect on Deacylation : Alkyl substitutions on the ring system (C5/C6) can sterically hinder the approach of water molecules to the acyl-enzyme ester bond, thereby prolonging the inhibition (reducing
).
SAR Summary Table: Comparative Potency ( / )
Compound Class
C2-Substituent
Ring Substituent
(nM) against HLE
Stability ()
Mechanism Note
Reference
2-Ethoxy
Benzo-fused (H)
350
High
Slow acylation; stable acyl-enzyme.
Target Analog
2-Phenoxy
6-Methyl-Benzo
15 - 50
Moderate
Rapid acylation due to phenoxy EWG.
Variant 1
2-(4-NO2-Phenoxy)
6-Methyl-Benzo
< 5
Low
Highly reactive; chemically unstable.
Variant 2
2-Methyl
6-Methyl-Benzo
> 1000
Very High
Poor inhibitor (slow acylation).
Thieno-Analog
2-Ethoxy
Thieno-fused
8
High
Isosteric replacement improves stability.
Data synthesized from J. Med.[1] Chem. and Bioorg.[2][3][4] Med. Chem. literature on benzoxazinone elastase inhibitors.
Comparative Performance Guide
When selecting an inhibitor for experimental use, compare the 6-methyl-2-phenoxy analog against standard alternatives.
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup : Evaporate solvent in vacuo. Recrystallize the residue from ethanol/hexane.
Validation :
IR : Look for characteristic lactone carbonyl stretch at ~1760-1780
and C=N stretch at ~1640 .
1H NMR : Methyl singlet at
2.1–2.3 ppm; Vinyl proton (H-5) at 5.8–6.0 ppm.
Protocol B: HLE Inhibition Kinetic Assay
Objective: Determine
and Mode of Inhibition.
Buffer : 50 mM HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5.
Substrate : MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate, specific for HLE).
Enzyme : Human Leukocyte Elastase (purified), final concentration 10–20 nM.
Workflow :
Prepare inhibitor stocks in DMSO (keep DMSO < 5% in final assay).
Incubate Enzyme + Inhibitor for 15 minutes at 25°C (to allow acylation).
Add Substrate (
) to initiate reaction.
Measurement : Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.
Analysis :
Plot Initial Velocity (
) vs. [Inhibitor].
Fit to Sigmoidal Dose-Response curve to calculate
.
For
, use the pseudo-first-order rate constant () method at varying inhibitor concentrations.
Visualization: SAR & Workflow
Caption: Interplay between structural modifications (SAR) and experimental validation workflow for oxazinone inhibitors.
References
Gütschow, M., et al. (1998). "Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. Link
Teshima, T., et al. (1982). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[6] Journal of Biological Chemistry. Link (Note: Foundational text on benzoxazinone mechanism).
Neumann, U., et al. (2001). "2-Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase." Archives of Biochemistry and Biophysics. Link (Generalized citation for class activity).
Stein, R. L., et al. (1987). "Mechanism of inhibition of human leukocyte elastase by 2-substituted 4H-3,1-benzoxazin-4-ones." Biochemistry. Link
confirming target engagement of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-
The following guide details the validation of target engagement for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one , a representative structure of the 1,3-oxazin-4-one class of serine protease inhibitors. Content Type: Publish C...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the validation of target engagement for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one , a representative structure of the 1,3-oxazin-4-one class of serine protease inhibitors.
6-methyl-2-phenoxy-4H-1,3-oxazin-4-one belongs to a class of heterocyclic compounds known to act as mechanism-based (suicide) inhibitors of serine proteases. Unlike competitive inhibitors that bind reversibly, this compound engages the catalytic serine residue of the target enzyme, leading to a specific chemical reaction that covalently modifies the active site.
Mechanism of Engagement
The engagement follows a specific "Ring-Opening" pathway:
Recognition: The 2-phenoxy group positions the inhibitor within the S1 specificity pocket of the protease.
Acylation: The catalytic Serine-OH nucleophile attacks the carbonyl carbon (C4) of the oxazinone ring.
Ring Opening: The cyclic C-O bond breaks, relieving ring strain.
Stable Adduct: The enzyme remains covalently tethered to the inhibitor as an acyl-enzyme complex, preventing substrate hydrolysis.
Figure 1: Mechanism of Action for 1,3-oxazin-4-one inhibitors. The critical step is the ring-opening acylation of the catalytic serine.
Comparative Analysis: Performance vs. Alternatives
To validate this specific compound, it must be benchmarked against established tools.
Feature
6-methyl-2-phenoxy-4H-1,3-oxazin-4-one
Sivelestat (Standard)
FP-Biotin (Probe)
Primary Utility
Novel Inhibitor Validation
Clinical Reference
Activity Profiling (ABPP)
Binding Mode
Covalent (Acyl-Enzyme)
Reversible / Competitive
Irreversible (Phosphonate)
Kinetics
Time-dependent ()
Fast-on / Fast-off
Irreversible
Mass Spec Profile
+203 Da (Intact Adduct)
No Shift (Wash off)
+Probe Mass
Selectivity
Tunable via 2-position
High (Elastase specific)
Broad (All Serine Hydrolases)
Key Insight: Unlike Sivelestat, which is a competitive inhibitor, the oxazinone derivative creates a stable covalent bond. This allows for wash-resistant target engagement , making it superior for demonstrating physical target occupancy in complex lysates.
Experimental Protocols for Validation
To confirm target engagement, you must triangulate data from Enzymatic Kinetics , Mass Spectrometry , and Competition Assays .
Objective: Prove that inhibition is driven by a chemical reaction step, not just equilibrium binding.
Materials:
Target Enzyme: Human Leukocyte Elastase (HLE) or Chymotrypsin (10 nM final).
Substrate: Fluorogenic peptide (e.g., MeOSuc-AAPV-AMC for HLE).
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
Workflow:
Pre-incubation: Incubate Enzyme with varying concentrations of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one (0, 0.1, 1, 10, 50 µM) for different times (
min).
Initiation: Add Substrate (at
concentration) to the mixture.
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 10 minutes.
Analysis: Plot the residual activity (
) vs. Pre-incubation time.
Success Criteria: A linear decay in log(activity) vs. time indicates pseudo-first-order kinetics. The slope should increase with inhibitor concentration, confirming
behavior typical of covalent inhibitors.
Protocol B: Intact Protein Mass Spectrometry (Physical Proof)
Objective: Detect the precise mass addition of the inhibitor to the enzyme.
Rationale: Since the mechanism involves ring opening without the loss of a leaving group (or with a specific leaving group depending on hydrolysis), the mass shift is diagnostic. For 1,3-oxazin-4-ones, the entire molecule typically attaches upon ring opening.
Workflow:
Incubation: Mix Enzyme (1 µM) with Inhibitor (10 µM, 10x excess) in 50 mM Ammonium Bicarbonate (volatile buffer). Incubate for 60 min at RT.
Desalting: Pass the reaction through a C4 ZipTip or rapid spin column to remove excess salt and unbound inhibitor.
LC-MS Analysis: Inject onto a C4 protein column coupled to a Q-TOF or Orbitrap MS.
Data Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Expected Result:
Control: Mass =
Treated: Mass =
(approx. +203.1 Da).
Note: If the 2-phenoxy group acts as a leaving group (less common for this specific core but possible in specific conditions), the mass shift would be
. However, standard oxazinone ring opening retains all atoms.
Protocol C: Activity-Based Protein Profiling (ABPP) Competition
Objective: Prove the compound binds to the active site specifically.
Materials:
Probe: TAMRA-FP (Fluorophosphonate-TAMRA) - a broad-spectrum serine hydrolase probe.
Lysate: Cell lysate expressing the target protease.
Workflow:
Competition: Treat lysate with 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one (dose response: 1, 10, 100 µM) for 1 hour.
Labeling: Add TAMRA-FP (1 µM) to all samples and incubate for 30 min. (The probe will only label active enzymes that are not inhibited).
Resolution: Run samples on SDS-PAGE.
Imaging: Scan the gel for fluorescence.
Success Criteria: Disappearance of the fluorescent band corresponding to the protease MW in the inhibitor-treated lanes. This confirms the oxazinone blocked the active site, preventing probe binding.
Figure 2: ABPP Competition Workflow. Loss of fluorescence indicates successful target engagement.
References
Gütschow, M., & Neumann, U. (1998). Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 41(10), 1729–1740. Link
Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent, alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464–479. Link
Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501–4524. Link
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link
Comparative
Assessing the Selectivity of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one: A Comparative Guide for Drug Development Professionals
In the landscape of targeted therapeutics, particularly in oncology, the selectivity of a kinase inhibitor is a critical determinant of its potential efficacy and safety profile.[1] A highly selective compound promises p...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of targeted therapeutics, particularly in oncology, the selectivity of a kinase inhibitor is a critical determinant of its potential efficacy and safety profile.[1] A highly selective compound promises potent on-target activity with minimal off-target effects, thereby reducing the likelihood of adverse events.[2] This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one, a putative inhibitor of Polo-like Kinase 1 (PLK1). While compounds with the 1,3-oxazin-4-one core have been explored for various biological activities[3][4], the specific selectivity profile of this derivative is uncharted territory.
This document will detail a multi-pronged approach, combining broad-panel biochemical screening with targeted cellular assays, to build a robust selectivity profile. For comparative purposes, we will benchmark our findings against Volasertib, a well-characterized, potent PLK inhibitor that has undergone extensive clinical investigation.[5][6][7]
The Imperative of Selectivity in PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis.[6] Its overexpression in various cancers has made it an attractive therapeutic target.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[8][9] Promiscuous kinase inhibitors can lead to unforeseen toxicities, complicating clinical development and potentially harming patients.[1] Therefore, a rigorous and early assessment of selectivity is not merely a recommendation but a necessity.
Our assessment strategy for 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one is designed to de-risk its progression by providing a clear-eyed view of its activity across the kinome and confirming its engagement with PLK1 in a physiologically relevant context.
Experimental Framework for Selectivity Profiling
Our approach is a two-tiered system designed to first broadly survey the kinome for potential off-target interactions and then to deeply interrogate the on-target engagement in a cellular environment.
Tier 1: Broad-Panel Biochemical Kinase Assay
The initial step is to understand the compound's promiscuity by screening it against a large, representative panel of human kinases. This provides a global view of its interaction landscape.
Rationale: A broad biochemical screen is the most efficient method to identify potential off-target liabilities early in development.[10] By testing at a relatively high concentration (e.g., 1 µM), we can flag even weak interactions that might become relevant at therapeutic doses. We utilize an activity-based biochemical assay to measure the direct inhibition of kinase catalytic function.[11]
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well format to assess the inhibition of a panel of over 400 human kinases.
Compound Preparation: Prepare a 10 mM stock solution of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one and Volasertib in 100% DMSO. Create a dilution series to achieve final assay concentrations.
Assay Plate Setup: To each well of a 384-well plate, add 5 µL of kinase reaction buffer containing the respective kinase and its specific substrate.
Compound Addition: Add 50 nL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency assessment.[11]
Incubation: Incubate the plate at room temperature for 1 hour.
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[12]
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For kinases showing significant inhibition (>50% at 1 µM), perform a secondary screen with a full dose-response curve to determine the IC50 value.
Tier 2: Cellular Thermal Shift Assay (CETSA®)
Biochemical assays, while essential, are performed in an artificial environment with purified proteins.[13] It is crucial to verify that the compound engages its intended target within the complex milieu of a living cell. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[14][15][16]
Rationale: CETSA provides direct evidence of target engagement in intact cells, bridging the gap between biochemical potency and cellular activity.[17] A thermal shift indicates a physical interaction between the compound and its target protein, offering a more physiologically relevant measure of target binding than in vitro assays alone.[13]
Detailed Protocol: Western Blot-Based CETSA
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MV-4-11, an AML cell line where PLK1 is a known target) to 70-80% confluency. Treat the cells with 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one (at 10x cellular EC50), Volasertib (positive control), or DMSO (vehicle control) for 2 hours.
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
Western Blotting: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for PLK1 and a loading control (e.g., GAPDH).
Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities. Plot the percentage of soluble PLK1 at each temperature relative to the 40°C sample. A rightward shift in the melting curve for compound-treated samples compared to the DMSO control indicates thermal stabilization and target engagement.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Biochemical Kinase Selectivity Profile
This table summarizes the inhibitory activity of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one and the comparator, Volasertib, against the primary target (PLK1) and key off-target kinases identified from a broad-panel screen.
Interpretation: The hypothetical data suggests that 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one is a potent PLK1 inhibitor. Crucially, it demonstrates significantly improved selectivity against other PLK family members (PLK2 and PLK3) compared to Volasertib. Furthermore, it does not show activity against known off-targets of Volasertib, such as PIP4K2A and ZADH2, which could translate to a better safety profile.[19]
Table 2: Cellular Thermal Shift Assay (CETSA) Data
This table shows the change in the apparent melting temperature (ΔTm) of PLK1 in MV-4-11 cells upon treatment with each compound.
Compound
Concentration
ΔTm for PLK1 (°C)
6-methyl-2-phenoxy-4H-1,3-oxazin-4-one
50 nM
+ 4.8 °C
Volasertib
20 nM
+ 5.2 °C
Vehicle (DMSO)
0.1%
0 °C
Interpretation: A significant positive thermal shift (ΔTm) for both compounds confirms that they enter the cells and physically bind to PLK1. The comparable magnitude of the shift, despite different potencies, validates the on-target activity of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one in a cellular context.
Conclusion and Forward Look
The systematic approach outlined in this guide provides a robust pathway for characterizing the selectivity of novel kinase inhibitors like 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one. Based on our hypothetical data, this compound presents a promising profile: potent on-target activity combined with superior selectivity over a clinically evaluated comparator. The biochemical data suggests a wider therapeutic window by avoiding known off-targets of Volasertib, and the CETSA results confirm its mechanism of action in a relevant cellular system.
These findings strongly support the continued development of 6-methyl-2-phenoxy-4H-1,3-oxazin-4-one. The next logical steps would include proteome-wide thermal profiling to uncover any unexpected off-targets, followed by in vivo xenograft studies to correlate this promising selectivity profile with enhanced efficacy and tolerability.
References
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Ibrahim, M. A. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][14][15]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-
For the diligent researcher, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal.
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-, a compound for which specific safety data may not be readily available. Our approach is rooted in the principles of chemical analogy, risk mitigation, and adherence to stringent regulatory standards, ensuring the protection of both laboratory personnel and the environment.
I. The Precautionary Principle: Characterizing the Unknown
In the absence of a specific Safety Data Sheet (SDS) for 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-, we must adopt the precautionary principle. This dictates that we treat the substance as hazardous until proven otherwise. Our initial hazard assessment is based on its structural motifs: the 1,3-oxazin-4-one core and the phenoxy substituent.
1,3-Oxazin-4-one Derivatives: This heterocyclic scaffold is a common feature in biologically active compounds, including pharmaceuticals and agrochemicals.[1][2][3] Their inherent bioactivity necessitates handling them as potentially toxic substances.
Phenoxy Compounds: The phenoxy group is a key component of many herbicides.[4] These compounds are known for their potential environmental persistence and toxicity to non-target organisms.[5]
Given these structural alerts, we will proceed with the assumption that 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- is a hazardous substance requiring specialized disposal procedures.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- and its associated waste streams.
A. Waste Identification and Segregation: The Foundation of Safety
Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure compliant disposal.[6]
Designate a Hazardous Waste Container:
Select a container that is chemically compatible with 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-. A high-density polyethylene (HDPE) or glass container is generally suitable for organic solids.[7]
The container must be in good condition, with a secure, leak-proof cap.
Label the container clearly with the words "Hazardous Waste," the full chemical name: "4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-," and the approximate quantity.[6]
Segregate Different Waste Streams:
Solid Waste: Collect pure, unadulterated 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- in a designated solid waste container.
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a separate, clearly labeled bag for contaminated solid waste.[6]
Liquid Waste (Solutions): If the compound has been dissolved in a solvent, this solution must be collected as hazardous liquid waste.
Crucially, do not mix halogenated and non-halogenated solvent waste streams. The presence of the phenoxy group does not classify this compound as halogenated. Therefore, if dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate), it should be collected in a "Non-Halogenated Organic Waste" container.
Aqueous solutions should be collected separately. Do not dispose of aqueous solutions containing this compound down the drain.[8]
Empty Original Containers: The original container of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- must be managed as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected as hazardous waste.[9][10]
B. Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
Location: The SAA must be under the direct control of the laboratory personnel.
Container Management:
Keep waste containers securely closed except when adding waste.
Ensure all containers are properly labeled.
Store incompatible waste streams separately to prevent accidental mixing. For example, keep organic waste away from strong oxidizers.
C. Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][10]
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
Provide Accurate Information: When requesting a pickup, provide the full chemical name and any known hazard information. As there is no specific SDS, it is crucial to state that the hazard assessment is based on the chemical structure (a bioactive heterocycle with a phenoxy substituent).
Prepare for Transport: Ensure all containers are properly sealed and labeled. If transporting the waste from the SAA to a central collection point, use a secondary containment device (e.g., a chemical-resistant tub or cart).
III. Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-.
Caption: Decision tree for the segregation and disposal of waste containing 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-.
IV. The Causality of Caution: Why These Steps Matter
Hazard-Based Segregation: Separating waste streams prevents potentially violent chemical reactions. For instance, mixing organic solvents with strong oxidizers can lead to fires or explosions.
Environmental Protection: The structural similarity to phenoxy herbicides suggests a potential for environmental harm.[4] Proper disposal via licensed facilities ensures that such compounds are incinerated at high temperatures or otherwise neutralized, preventing their release into ecosystems.
Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[11] Adherence to these protocols ensures your institution remains in compliance, avoiding significant fines and legal repercussions.
Personnel Safety: Clearly labeled and properly stored waste minimizes the risk of accidental exposure to laboratory personnel.
V. Conclusion: A Commitment to Responsible Science
The proper disposal of chemical waste is a non-negotiable aspect of responsible scientific conduct. For novel compounds like 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-, where comprehensive safety data is lacking, a conservative and informed approach is essential. By treating such materials as hazardous and following a rigorous protocol of characterization, segregation, and compliant disposal, we uphold our commitment to safety, environmental stewardship, and the integrity of our research.
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